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Foundational

Decoding Epidermal Lipidomics: The Analytical Role of 1-Oleoyl-N-Heptadecanoyl-D-Erythro-Sphingosine

Target Audience: Analytical Chemists, Lipidomics Researchers, and Dermatological Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary Sphingolipid metabolism in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Dermatological Drug Development Professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Sphingolipid metabolism in the mammalian epidermis is a highly regulated network responsible for maintaining the stratum corneum's water permeability barrier. Disruptions in this pathway lead to severe dermatological pathologies, including autosomal recessive congenital ichthyosis (ARCI). Recently, a novel class of ultra-hydrophobic sphingolipids—1-O-acylceramides —was discovered in human and murine skin.

To accurately map the metabolic flux of these novel lipids, researchers require highly specific analytical tools. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (CAS 1246303-19-4) serves as the gold-standard synthetic internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lipidomics. This whitepaper details the chemical rationale, self-validating extraction protocols, and mass spectrometry workflows required to utilize this molecule in decoding epidermal sphingolipid metabolism.

The Biological Context: Epidermal Sphingolipids

The stratum corneum barrier is maintained by an equimolar matrix of cholesterol, free fatty acids, and ceramides. While classical ceramides and ω -O-acylceramides have been extensively studied, the discovery of 1-O-acylceramides has introduced a new layer of complexity to epidermal lipidomics [1].

Unlike classical ceramides, 1-O-acylceramides possess an additional fatty acid esterified to the 1-hydroxyl group of the sphingosine backbone. The biosynthesis of these complex lipids relies on specific transacylases (such as PNPLA1) and fatty acid transport proteins (like FATP4), which incorporate ultra-long-chain fatty acids into the ceramide structure [2].

Pathway SerPal Serine + Palmitoyl-CoA Cer Ceramide (Cer) SerPal->Cer Serine Palmitoyltransferase (SPT) wOHCer ω-OH-Ceramide Cer->wOHCer CYP4F22 (Hydroxylation) OneOAcylCer 1-O-Acylceramide (Endogenous Target) Cer->OneOAcylCer Putative Acyltransferase wOAcylCer ω-O-Acylceramide (Barrier Integrity) wOHCer->wOAcylCer PNPLA1 (Transacylation)

Epidermal sphingolipid biosynthesis highlighting the divergence of complex acylceramides.

Chemical Anatomy of the Ideal Internal Standard

In mass spectrometry-based lipidomics, absolute quantification requires an internal standard that mimics the physicochemical properties of the target analytes but possesses a unique mass-to-charge ( m/z ) ratio absent in biological samples.

1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (also known as 1-O-oleoyl-C17-ceramide) is engineered specifically for this purpose [3].

  • The D-erythro-sphingosine backbone (d18:1): Ensures the molecule behaves chromatographically identically to endogenous human/murine ceramides.

  • The 1-O-oleoyl group (18:1): Provides the extreme hydrophobicity characteristic of 1-O-acylceramides, ensuring identical extraction recovery rates.

  • The N-heptadecanoyl group (C17:0)[The Causality of Specificity]: Mammalian fatty acid synthase (FASN) extends aliphatic chains via 2-carbon acetyl-CoA units, resulting almost exclusively in even-chain fatty acids. By incorporating a 17-carbon (odd-chain) fatty acid, this standard guarantees zero background interference from endogenous biological matrices.

Self-Validating Analytical Methodology

Because 1-O-acylceramides are highly lipophilic, standard protein precipitation or simple methanol extractions result in severe analyte loss. The following protocol utilizes a modified Bligh-Dyer approach, optimized for highly cross-linked stratum corneum tissue.

Step-by-Step Lipid Extraction Protocol
  • Tissue Disruption: Accurately weigh 5–10 mg of epidermal tissue. Place in a solvent-resistant tube with zirconium beads.

    • Causality: The cornified envelope is heavily cross-linked. Rigorous mechanical bead-beating is mandatory to release intercellular lipid lamellae.

  • Internal Standard Spiking: Add exactly 1.0 μ g of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (dissolved in CHCl 3​ :MeOH) directly to the tissue homogenate before adding extraction solvents.

    • Causality: Spiking at step zero creates a self-validating system. Any subsequent loss of lipid during phase separation or ion suppression during electrospray ionization (ESI) will equally affect the standard and the endogenous targets, allowing for mathematically perfect normalization.

  • Solvent Addition: Add 3 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 10 minutes.

    • Causality: Chloroform efficiently solubilizes the ultra-hydrophobic 1-O-acylceramides, while methanol disrupts lipid-protein hydrogen bonding.

  • Phase Separation: Add 0.6 mL of LC-MS grade water. Centrifuge at 3,000 × g for 15 minutes at 4°C.

    • Causality: The addition of water induces a biphasic partition. Polar metabolites migrate to the upper aqueous phase, while the target sphingolipids partition entirely into the lower organic (chloroform) phase.

  • Recovery & Reconstitution: Carefully extract the lower organic phase using a glass Pasteur pipette. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas. Reconstitute in 100 μ L of Isopropanol:Methanol (1:1, v/v) for UPLC injection.

Workflow N1 Epidermal Tissue Sample N2 Spike C17-IS (1-O-oleoyl-C17-Cer) N1->N2 N3 Biphasic Extraction (CHCl3:MeOH:H2O) N2->N3 N4 Isolate Organic Phase & N2 Evaporation N3->N4 N5 UPLC-MS/MS Quantification N4->N5

Workflow for epidermal lipidomics utilizing the C17-based internal standard.

Quantitative Data & Mass Spectrometry Parameters

For highly sensitive detection, UPLC coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required. The analysis is typically performed in positive electrospray ionization (ESI+) mode, yielding [M+H]+ precursor ions [4].

Table 1: Optimized MRM Transitions for 1-O-Acylceramide Profiling

Lipid SpeciesMolecular FormulaPrecursor Ion [M+H]+ ( m/z )Product Ion ( m/z )Collision Energy (eV)Rationale for Product Ion
1-O-oleoyl-C17-Ceramide (Internal Standard) C 53​ H 101​ NO 4​ 816.8264.335Cleavage yielding the d18:1 sphingosine backbone minus water.
1-O-linoleoyl-C16-Ceramide (Endogenous) C 52​ H 97​ NO 4​ 800.7264.335Common d18:1 backbone fragment enables constant neutral loss scanning.
1-O-oleoyl-C18-Ceramide (Endogenous) C 54​ H 103​ NO 4​ 830.8264.335Common d18:1 backbone fragment.

Note: The product ion at m/z 264.3 is a universal diagnostic fragment for sphingolipids containing a d18:1 sphingosine base, allowing for high-throughput screening of the entire lipid class.

Mechanistic Insights Unlocked by the Methodology

The application of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine as a quantitative probe has directly enabled major breakthroughs in dermatological research:

  • FATP4 Functionality: By quantifying 1-O-acylceramides in Fatp4 knockout mice against this internal standard, researchers proved that Fatty Acid Transport Protein 4 is strictly required for the incorporation of saturated ultra-long-chain fatty acids into epidermal ceramides [2].

  • Pathogenesis of Ichthyosis: Absolute quantification of acylceramides allows drug developers to measure the efficacy of gene therapies or enzyme replacement strategies targeting PNPLA1 mutations in ARCI models.

By providing a stable, non-endogenous, structurally identical baseline, this specific synthetic sphingolipid transforms qualitative observations into rigorous, actionable pharmacokinetic data.

References

  • 1-O-acylceramides are natural components of human and mouse epidermis Source: PubMed Central (NIH)
  • Fatty acid transport protein 4 is required for incorporation of saturated ultralong-chain fatty acids into epidermal ceramides and monoacylglycerols Source: PubMed Central (NIH)
  • 1-O-Acyl-Ceramide | 1246303-19-4 Source: Avanti Research
  • MassBank3 - 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine Source: MassBank.jp
Exploratory

1-O-Acylceramides in Lipidomics: A Deep Dive into 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The discovery and quantification of 1-O-acylce...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The discovery and quantification of 1-O-acylceramides have reshaped our understanding of epidermal barrier function, metabolic disorders, and sphingolipid signaling. Unlike classical ceramides, 1-O-acylceramides feature a third hydrophobic chain esterified at the 1-hydroxyl position of the sphingoid base. To accurately quantify these highly hydrophobic, complex lipids in biological matrices, researchers require robust internal standards.

1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Cer d18:1/17:0/18:1; CAS: 1246303-19-4) has emerged as the gold-standard internal standard for this class. Because mammalian tissues synthesize negligible amounts of odd-chain (C17:0) fatty acids, spiking samples with this specific synthetic lipid guarantees zero interference from endogenous background signals [1]. This whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass characteristics, and a self-validating analytical workflow for its use in modern LC-MS/MS lipidomics.

Chemical Identity & Exact Mass Profiling

To configure high-resolution mass spectrometers (HRMS) such as Orbitrap or Q-TOF systems, precise theoretical mass and isotopic distribution calculations are mandatory.

Structural Parsing
  • Sphingoid Backbone: D-erythro-sphingosine (d18:1)

  • N-Acyl Chain: Heptadecanoic acid (C17:0) linked via an amide bond.

  • 1-O-Acyl Chain: Oleic acid (C18:1) linked via an ester bond.

  • Chemical Formula: C53H101NO4

Isotopic Distribution & Quantitative Data

The exact (monoisotopic) mass of C53H101NO4 is 815.7731 Da . Because this molecule contains 53 carbon atoms, the natural abundance of 13C (approx. 1.07%) significantly impacts the isotopic envelope. The M+1 peak is unusually large, representing more than half the intensity of the monoisotopic peak.

Table 1: Exact Mass and Isotopic Envelope of C53H101NO4

Isotope PeakExact Mass (Da)Relative Abundance (to Base Peak)Fractional Abundance (Total Envelope)
M0 (Monoisotopic) 815.7731100.0%56.2%
M+1 816.7764~58.4%32.8%
M+2 817.7798~16.5%9.3%
M+3 818.7832~3.1%1.7%

Note: When setting isolation windows in triple quadrupole (QqQ) systems, a standard unit resolution window (0.7 Da FWHM) centered on the [M+H]⁺ ion at m/z 816.8 will capture the monoisotopic peak but may partially exclude the heavy M+1 isotope. For absolute quantification, ensure consistent integration parameters across all samples.

Mass Spectrometry Fragmentation Dynamics

Understanding the causality behind the fragmentation of 1-O-acylceramides is critical for method development.

In standard positive electrospray ionization (ESI+), classical ceramides undergo a rapid, in-source loss of water, making the[M+H-H₂O]⁺ ion the dominant precursor. However, 1-O-acylceramides behave differently. The esterification of the 1-hydroxyl group with oleic acid deters this facile water loss [2]. Consequently, the intact protonated molecule [M+H]⁺ at m/z 816.8 survives intact to enter the first quadrupole (Q1).

Upon Collision-Induced Dissociation (CID) in Q2, the molecule undergoes a predictable cascade:

  • Primary Cleavage: Loss of water to form [M+H-H₂O]⁺ (m/z 798.8).

  • Secondary Cleavage (MS³ or high CE): Loss of the 1-O-acyl chain (oleic acid) to yield m/z 516.5.

  • Tertiary Cleavage: Loss of the N-acyl chain as a ketene, leaving the bare sphingoid base (m/z 264.3).

MS_Fragmentation A Precursor Ion [M+H]+ m/z 816.8 B Primary Product [M+H-H2O]+ m/z 798.8 A->B - H2O (CID) C Secondary Product [M+H-H2O-Oleic]+ m/z 516.5 B->C - Oleic Acid (MS3 Cleavage) D Sphingoid Base [LCB-H2O]+ m/z 264.3 B->D - N-Heptadecanoyl ketene

Figure 1: Positive-ion electrospray (ESI+) fragmentation pathway of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine.

Table 2: Optimized MRM Transitions for LC-MS/MS

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Structural Significance
816.8 ([M+H]⁺)798.825 - 30Primary water loss (Quantifier)
816.8 ([M+H]⁺)516.535 - 45Loss of 1-O-acyl chain (Qualifier)
816.8 ([M+H]⁺)264.345 - 55Sphingoid base d18:1 specific

Validated Experimental Protocol: Extraction and LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The choice of extraction solvent and chromatography conditions are explicitly justified to prevent common pitfalls associated with highly lipophilic molecules (LogP > 15).

The Causality of the MTBE Extraction

Traditional Folch (Chloroform/Methanol) extractions place the lipid-rich organic layer at the bottom of the tube, requiring the pipette tip to pass through the protein-rich aqueous interface. For 1-O-acylceramides, which readily adhere to precipitated proteins, this causes high variance and poor recovery.

Solution: The Matyash MTBE (Methyl tert-butyl ether) extraction places the organic layer at the top, allowing seamless recovery and boosting internal standard reproducibility to >95% [3].

Lipid_Extraction N1 1. Sample Homogenization (Aqueous Buffer) N2 2. Internal Standard Spiking (1-O-Acylceramide d18:1/17:0/18:1) N1->N2 N3 3. Liquid-Liquid Extraction (MTBE/MeOH/H2O, 10:3:2.5) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Organic Phase Recovery (Nitrogen Evaporation) N4->N5 N6 6. LC-MS/MS Analysis (Reconstitution in IPA/MeOH) N5->N6

Figure 2: Standardized lipidomics extraction workflow utilizing MTBE for 1-O-acylceramide recovery.

Step-by-Step Methodology
  • Homogenization: Homogenize 20 mg of tissue or 1x10⁶ cells in 200 µL of ice-cold PBS.

  • Spiking: Add 10 µL of the internal standard (1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine at 1 µM in Methanol). Self-Validation Check: Always spike the IS before adding extraction solvents to account for matrix suppression and extraction losses.

  • Solvent Addition: Add 1.5 mL of Methanol and vortex for 30 seconds. Add 5 mL of MTBE and incubate at room temperature for 1 hour on a shaker.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully pipette the upper (organic) MTBE layer into a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v). Causality: Isopropanol (IPA) is strictly required. 1-O-acylceramides will precipitate out of pure methanol or acetonitrile due to extreme hydrophobicity.

LC-MS/MS Chromatography Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient Rationale: Start at 40% B to elute polar lipids, ramping to 99% B over 15 minutes. Hold at 99% B for at least 3 minutes to ensure the highly non-polar 1-O-acylceramides elute completely, preventing carryover into the next injection.

Conclusion

The analytical rigor required to quantify 1-O-acylceramides demands an internal standard that perfectly mimics the target analytes' physicochemical properties while remaining entirely distinct from endogenous species. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine fulfills this role flawlessly. By leveraging its unique ESI+ ionization behavior—specifically the stability of its [M+H]⁺ ion—and employing highly non-polar extraction and chromatographic techniques, researchers can achieve robust, reproducible lipidomic profiling.

References

  • Rabionet, M., Gorgas, K., & Sandhoff, R. (2013). "1-O-acylceramides are natural components of human and mouse epidermis." Journal of Lipid Research, 54(12), 3312-3321. Available at:[Link]

  • Lin, J. T., & Chen, J. (2013). "Linear ion-trap MSn with high-resolution MS reveals structural diversity of 1-O-acylceramide family in mouse epidermis." Journal of Lipid Research, 54(4), 1123-1132. Available at:[Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Available at:[Link]

Foundational

The Analytical Fingerprint: A Technical Guide to the Precursor and Product Ions of 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0))

Introduction: The Significance of Ceramide (d18:1/17:0) in Modern Research Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Ceramide (d18:1/17:0) in Modern Research

Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. Comprising a sphingoid base linked to a fatty acid via an amide bond, the structural diversity of ceramides underpins their functional specificity. 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine, systematically notated as Cer(d18:1/17:0), is a specific ceramide species characterized by an 18-carbon sphingosine base with one double bond (d18:1) and a 17-carbon saturated fatty acid (heptadecanoic acid). Its unique odd-chain fatty acid structure makes it an invaluable internal standard in mass spectrometry-based lipidomics, enabling precise quantification of endogenous ceramides in complex biological matrices.[1] This guide provides an in-depth technical exploration of the mass spectrometric behavior of Cer(d18:1/17:0), focusing on its precursor and product ions, the underlying fragmentation mechanisms, and a validated analytical workflow for its identification and quantification.

Mass Spectrometric Profile of Cer(d18:1/17:0)

The analysis of Cer(d18:1/17:0) is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[2][3][4]

Precursor Ion Formation

In positive ion electrospray ionization (ESI+), Cer(d18:1/17:0) readily forms a protonated molecule, [M+H]⁺. This singly charged ion serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry. The theoretical monoisotopic mass of the neutral Cer(d18:1/17:0) molecule (C₃₅H₆₉NO₃) is 551.5277 g/mol . Consequently, the protonated precursor ion is observed at a mass-to-charge ratio (m/z) of approximately 552.5.[1]

Parameter Value Reference
Chemical Formula C₃₅H₆₉NO₃N/A
Monoisotopic Mass 551.5277 g/mol N/A
Precursor Ion (ESI+) [M+H]⁺[1]
Precursor Ion m/z ~552.5[1]
Product Ion Generation and Fragmentation Mechanism

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ion of Cer(d18:1/17:0) undergoes characteristic fragmentation, yielding specific product ions that are diagnostic of its structure. The most prominent and analytically significant fragmentation pathway involves the cleavage of the amide bond linking the sphingosine backbone and the N-acyl chain.

The primary product ion for ceramides containing the d18:1 sphingosine backbone is observed at m/z 264.3 .[5][6][7][8] This ion is the result of the cleavage of the amide bond, followed by the neutral loss of the N-heptadecanoyl group as a ketene and the subsequent loss of two water molecules from the sphingosine backbone.

The fragmentation process can be visualized as follows:

fragmentation precursor Cer(d18:1/17:0) [M+H]⁺ m/z 552.5 intermediate [Sphingosine(d18:1) + H]⁺ precursor->intermediate - C₁₇H₃₃NO (ketene) product [Sphingosine(d18:1) - 2H₂O + H]⁺ m/z 264.3 intermediate->product - 2H₂O

Caption: Fragmentation of Cer(d18:1/17:0) precursor ion.

It is crucial to distinguish the characteristic fragment of the d18:1 backbone (m/z 264.3) from that of other sphingoid bases. For instance, a d17:1 sphingosine backbone would yield a characteristic fragment at m/z 250.3.[1][9] This highlights the power of tandem mass spectrometry in elucidating the specific structure of ceramide species.

Analytical Workflow: A Validated LC-MS/MS Protocol

The following protocol outlines a robust method for the quantification of Cer(d18:1/17:0), often used as an internal standard for the analysis of other ceramides in biological samples.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of ceramides from plasma or serum.

  • Materials:

    • Isopropanol (IPA), pre-cooled to -20°C

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of >10,000 x g at 4°C

    • Nitrogen evaporator or vacuum centrifuge

  • Procedure:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 250 µL of pre-cooled IPA.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 10 minutes to facilitate protein precipitation.

    • Vortex again for 1 minute and then incubate at 4°C for 2 hours.

    • Centrifuge at 10,300 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly employed for the separation of ceramide species.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides.

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition for Cer(d18:1/17:0):

    • Precursor Ion (Q1): m/z 552.5

    • Product Ion (Q3): m/z 264.3

  • Collision Energy: This parameter needs to be optimized for the specific instrument but typically ranges from 20 to 40 eV for ceramide fragmentation.[5][10]

  • Dwell Time: A dwell time of at least 50 ms is recommended for robust quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Serum Sample s2 Protein Precipitation (Cold IPA) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 lc Reversed-Phase LC (C18 Column) s5->lc ms Tandem MS (MRM) Q1: 552.5 -> Q3: 264.3 lc->ms dp Quantification ms->dp

Caption: LC-MS/MS workflow for Cer(d18:1/17:0) analysis.

Conclusion: A Cornerstone for Accurate Lipidomics

The well-characterized and predictable fragmentation of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine makes it an exemplary molecule for mass spectrometric analysis. Its distinct precursor ion at m/z 552.5 and the highly specific product ion at m/z 264.3 provide a robust analytical handle for its unambiguous identification and quantification. The detailed understanding of its mass spectrometric behavior, as outlined in this guide, is fundamental for researchers employing Cer(d18:1/17:0) as an internal standard, thereby ensuring the accuracy and reliability of quantitative lipidomics studies across various disciplines, from basic research to clinical diagnostics.

References

  • High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. (n.d.). Elsevier. Retrieved March 24, 2026, from [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(7), 1466-1479. Available at: [Link]

  • Jiang, X., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(24), 7709-7717. Available at: [Link]

  • Li, S., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Kim, J., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 66(2), 123-129. Available at: [Link]

  • D'Ippolito, S., et al. (2023). A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells. Metabolites, 13(8), 923. Available at: [Link]

  • Ellis, S. R., et al. (2018). Shotgun Lipidomics by Sequential Precursor Ion Fragmentation on a Hybrid Quadrupole Time-of-Flight Mass Spectrometer. Metabolites, 8(1), 10. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2013). Linear ion-trap MSn with high-resolution MS reveals structural diversity of 1-O-acylceramide family in mouse epidermis. Journal of Lipid Research, 54(12), 3312-3323. Available at: [Link]

  • Liu, X., et al. (2023). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. International Journal of Molecular Sciences, 24(15), 12248. Available at: [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. ResearchGate. Available at: [Link]

  • Rabionet, M., et al. (2013). 1-O-acylceramides are natural components of human and mouse epidermis. Journal of Lipid Research, 54(12), 3312-3323. Available at: [Link]

  • Han, X. (2016). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(5), 735-747. Available at: [Link]

  • Donato, P., et al. (2018). ESI-MS/MS and MS3 spectra obtained for a standard HexCer d18:1/12:0 SN... ResearchGate. Available at: [Link]

  • Merrill, A. H., et al. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2010). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 657-669. Available at: [Link]

  • Lee, S., et al. (2021). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. Available at: [Link]

  • Smith, C. A., et al. (2019). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. Journal of the American Society for Mass Spectrometry, 30(10), 2133-2141. Available at: [Link]

  • Xia, Y., & Li, L. (2018). In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry. Journal of Lipid Research, 59(4), 743-750. Available at: [Link]

  • Tanamachi, H., et al. (2005). Liquid chromatography-mass spectrometry for comprehensive profiling of ceramide molecules in human hair. Journal of Chromatography B, 823(2), 134-145. Available at: [Link]

  • Li, S., et al. (2020). Fragmentation spectra of ceramide (d18:1/18:0) (A) and dihydroceramide... ResearchGate. Available at: [Link]

  • Do, T. Q., et al. (2001). Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissociation. Rapid Communications in Mass Spectrometry, 15(22), 2165-2173. Available at: [Link]

  • Han, X. (2002). Characterization of ceramides by low energy collisional-activated dissociation tandem mass spectrometry with negative-ion electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(5), 466-479. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Utilization of 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine as an Internal Standard in Epidermal Lipidomics

Prepared by: Senior Application Scientist, Lipidomics & Mass Spectrometry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In the specialized fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lipidomics & Mass Spectrometry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the specialized field of epidermal lipidomics, accurately quantifying ultra-long-chain and complex sphingolipids is paramount for understanding skin barrier function, dermatological pathologies, and transdermal drug delivery. Among these lipids, 1-O-acylceramides (1-O-ENS) —which feature an ester-linked fatty acid at the C1 hydroxyl group of the sphingosine backbone—are critical structural components of the corneocyte lipid envelope.

A common point of failure in untargeted and targeted lipidomics is the reliance on standard, non-esterified ceramides (e.g., Cer d18:1/17:0) as internal standards (IS) for 1-O-acylceramides. This practice fundamentally compromises quantitative integrity. The absence of the ester-linked acyl chain drastically reduces the molecule's lipophilicity, resulting in mismatched chromatographic retention times and differential susceptibility to matrix-induced ion suppression during Electrospray Ionization (ESI).

The Causality of Standard Selection: To establish a self-validating quantitative system, we utilize (18:1-d18:1/17:0-Cer; CAS: 1246303-19-4) [3]. This specific molecule is engineered for absolute quantitation based on two mechanistic pillars:

  • Odd-Chain Amide Backbone (N-17:0): Mammalian biological systems predominantly synthesize even-chain fatty acids. The N-heptadecanoyl core ensures the standard is virtually absent in endogenous epidermal matrices, eliminating isobaric background interference [1].

  • Structural Homology (1-O-oleoyl): The addition of the 1-oleoyl group perfectly mimics the structural configuration and extreme hydrophobicity of endogenous 1-O-acylceramides. This ensures the IS co-elutes with the target lipid class, experiencing the exact same extraction recoveries and ionization efficiencies.

Experimental Workflow

The following workflow illustrates the critical path from tissue collection to data processing. By introducing the internal standard at the very first step, we create a closed-loop, self-validating system.

Workflow N1 1. Tissue Lyophilization & Homogenization N2 2. Pre-Extraction Spiking (1-oleoyl-N-heptadecanoyl-Cer) N1->N2 N3 3. Modified Folch Extraction (CHCl3:MeOH 2:1) N2->N3 N4 4. Silica SPE Fractionation (Isolate Non-Polar Ceramides) N3->N4 N5 5. High-Resolution LC-MS/MS (ESI-/APCI+ LIT or Q-TOF) N4->N5 N6 6. Peak Integration & Ratio-Based Quantitation N5->N6

Figure 1: Self-validating epidermal lipidomics workflow utilizing 1-O-acylceramide IS spiking.

Step-by-Step Methodology

Phase I: System Preparation & Spiking
  • IS Stock Preparation: Dissolve 5 mg of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine in 5 mL of LC-MS grade Chloroform:Methanol (CHCl₃:MeOH, 2:1, v/v) to yield a 1 mg/mL stock. Dilute to a 10 µg/mL working solution.

  • Tissue Lyophilization: Lyophilize epidermal tissue biopsies (e.g., murine stratum corneum) overnight. Causality: Removing water content normalizes the tissue weight, allowing for accurate absolute quantitation (µg lipid / mg dry tissue) regardless of the sample's initial hydration state.

  • Pre-Extraction Spiking (Critical Step): Add precisely 1.0 µg of the IS working solution directly to the dry tissue prior to the addition of any extraction solvent.

    • Self-Validation Check: By introducing the IS directly to the solid matrix, the standard undergoes the exact same mechanical and chemical stresses as the endogenous lipids. Any physical loss during subsequent phase separation or SPE is mathematically nullified during ratio-based quantitation.

Phase II: Lipid Extraction & Fractionation
  • Modified Folch Extraction: Add 2 mL of CHCl₃:MeOH (2:1, v/v) to the spiked tissue. Homogenize using a bead beater for 2 minutes at 4°C. Add 0.4 mL of MS-grade water, vortex vigorously for 30 seconds, and centrifuge at 3,000 × g for 10 minutes to induce phase separation.

  • Phase Collection: Carefully transfer the lower organic phase (containing the highly hydrophobic ceramides) to a clean glass vial. Re-extract the remaining aqueous phase with 1 mL of pure CHCl₃, combine the organic phases, and dry completely under a gentle stream of nitrogen gas.

  • Silica Solid-Phase Extraction (SPE): Resuspend the dried extract in 1 mL of Hexane:CHCl₃ (1:1). Load onto a pre-conditioned Silica SPE cartridge (100 mg).

    • Causality: Epidermal extracts contain overwhelming levels of triacylglycerols (TAGs) that co-elute with 1-O-acylceramides, causing severe space-charge effects and ion suppression in the MS source. Elute the neutral lipids with Hexane:Diethyl Ether (80:20), then elute the purified 1-O-acylceramide fraction using CHCl₃:MeOH (95:5, v/v).

Phase III: LC-MS/MS Acquisition
  • Chromatography: Reconstitute the SPE fraction in 100 µL of Isopropanol:Methanol (1:1). Inject 2–5 µL onto a sub-2 µm C18 or C8 UPLC column. Utilize a binary gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B), both modified with 10 mM ammonium formate and 0.1% formic acid to drive adduct formation.

  • Mass Spectrometry: Operate the mass spectrometer in either negative ESI mode to monitor the [M-H]⁻ ion, or positive APCI mode to monitor the highly abundant dehydrated protonated molecule[M+H-H₂O]⁺ [2].

Quantitative Data Presentation

To facilitate rapid method transfer and MRM/PRM transition building, the exact masses and primary fragmentation pathways for the internal standard and representative endogenous 1-O-acylceramides are summarized below.

Table 1: High-Resolution Mass Spectrometry Parameters for 1-O-Acylceramides

Lipid SpeciesMolecular FormulaExact MassAPCI (+) [M+H-H₂O]⁺ESI (-) [M-H]⁻Primary MS/MS Neutral Loss
IS: 18:1-d18:1/17:0 C₅₃H₁₀₁NO₄815.7731798.768814.765282.25 (Oleic Acid)
Endogenous: 18:1-d18:1/24:0 C₆₀H₁₁₅NO₄913.8826896.877912.875282.25 (Oleic Acid)
Endogenous: 20:0-d18:1/24:0 C₆₂H₁₂₁NO₄943.9296926.924942.922312.29 (Arachidic Acid)

Note: During MS/MS fragmentation of the[M+H-H₂O]⁺ precursor, the dominant product ion pathway is the neutral loss of the ester-linked fatty acid at the 1-O position. This diagnostic loss is utilized to confirm the specific structural identity of the 1-O-acylceramide species.

Data Processing and Absolute Quantitation

Following peak integration, absolute quantitation is achieved using a single-point calibration ratio, assuming a response factor of 1.0 between the IS and endogenous species (a standard and validated practice for complex lipid classes where chain-length specific standards are unavailable).

Calculation: Endogenous Lipid (µg/mg) = (Area_Endogenous / Area_IS) × (Amount_IS_Spiked (µg) / Dry_Tissue_Weight (mg))

By adhering to this protocol, researchers ensure that matrix effects, extraction inefficiencies, and ionization fluctuations are mathematically normalized, yielding highly reproducible and biologically accurate lipidomic profiles.

References

  • Lin, M.-H., Hsu, F.-F., Crumrine, D., et al. "Fatty acid transport protein 4 is required for incorporation of saturated ultralong-chain fatty acids into epidermal ceramides and monoacylglycerols." Scientific Reports, vol. 9, no. 1, 2019, p. 13254. URL:[Link]

  • Kvasnicka, A., et al. "Nonhydroxylated 1-O-acylceramides in vernix caseosa." Journal of Lipid Research, vol. 56, no. 12, 2015, pp. 2281-2292. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine during sample preparation

Technical Support Center: Ceramide & Sphingolipid Analysis Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for researchers working with 1-oleoyl-N-heptadecanoyl-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ceramide & Sphingolipid Analysis

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for researchers working with 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, a specific type of 1-O-acylceramide. Due to their unique ester linkage at the 1-hydroxyl position of the sphingosine backbone, these molecules are exceptionally sensitive to degradation during sample preparation. Adherence to the protocols and principles outlined below is critical for generating accurate and reproducible data.

Understanding the Instability of 1-O-Acylceramides

1-O-acylceramides, such as the topic molecule, possess three primary points of chemical vulnerability that can lead to significant sample degradation if not properly addressed:

  • C1-O-Ester Bond Hydrolysis: The ester linkage holding the oleoyl group is the most labile part of the molecule. It is highly susceptible to hydrolysis under both acidic and basic conditions, which cleaves the oleoyl group and generates the corresponding N-heptadecanoyl-ceramide. This is often the most significant source of analytical error.

  • Oleoyl Chain Oxidation: The monounsaturated oleoyl chain contains a double bond that is a prime target for oxidation by atmospheric oxygen and other radical species.[1][2] This can lead to a variety of oxidized byproducts, complicating analysis and reducing the quantity of the target analyte.

  • Enzymatic Degradation: Biological samples contain various esterases and ceramidases that can rapidly degrade 1-O-acylceramides.[3][4][5] Immediate and effective quenching of enzymatic activity upon sample collection is paramount.

This guide will address each of these challenges in a practical question-and-answer format, providing not just the "how" but the scientific "why" for each recommendation.

cluster_degradation Degradation Pathways intact 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Intact 1-O-Acylceramide) hydrolysis_prod N-Heptadecanoyl-Ceramide + Oleic Acid intact->hydrolysis_prod Ester Hydrolysis (Acid/Base Catalyzed) oxidation_prod Oxidized Acylceramide Species intact->oxidation_prod Oxidation (at Oleoyl Double Bond) enzyme_prod Degradation Products (via Esterases/Ceramidases) intact->enzyme_prod Enzymatic Activity (in Biological Samples)

Figure 1. Primary degradation pathways for 1-O-acylceramides during sample processing.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Sample Collection & Initial Handling

Q1: What is the most critical first step after collecting biological samples (tissue, plasma, cells) to prevent degradation?

A1: The most critical step is to immediately quench all enzymatic activity. Biological samples contain active esterases and other hydrolases that will rapidly cleave the labile 1-O-ester bond.

  • For Tissue Samples: Immediately flash-freeze the tissue in liquid nitrogen upon collection.[6] This halts all biological processes, including enzymatic degradation. Store at -80°C until you are ready for homogenization.

  • For Liquid Samples (Plasma, Serum): Work quickly and at low temperatures (on ice). Immediately after collection, add a broad-spectrum antioxidant and an enzymatic inhibitor cocktail. A common and highly effective practice is to add butylated hydroxytoluene (BHT) to a final concentration of 50-100 µM.[7] BHT is a synthetic antioxidant that prevents free radical-mediated oxidation of lipids.[7][8] Samples should then be frozen and stored at -80°C.

Q2: Can I use standard plastic tubes for collecting and storing my samples?

A2: It is strongly advised to avoid plastic containers, especially for storing organic solvent extracts. Lipids in organic solutions should always be handled and stored in glass vials with Teflon-lined caps.[9][10][11] Plasticizers and other contaminants can leach from polymer tubes (like polypropylene or polystyrene) into the organic solvent, leading to significant interference in sensitive analyses like mass spectrometry.[9][11] Additionally, never use parafilm with organic solvents.[10]

Section 2: Lipid Extraction

Q3: Which lipid extraction method is best for the quantitative recovery of 1-O-acylceramides?

A3: A modified Bligh-Dyer or Folch extraction is the gold standard for recovering complex lipids like acylceramides.[12][13] The key is to modify the standard procedure to protect the molecule. The methyl-tert-butyl ether (MTBE) method is also an excellent, less toxic alternative that shows high recovery for a broad range of lipids.

Crucial Modifications:

  • Incorporate an Antioxidant: All extraction solvents must be supplemented with an antioxidant. Butylated hydroxytoluene (BHT) is the most common and effective choice.[14][15][16] Prepare your chloroform and methanol stocks with a final concentration of 0.005%–0.01% BHT (w/v). This scavenges free radicals generated during the extraction process, protecting the oleoyl chain from oxidation.[2]

  • Maintain Neutral pH: To prevent acid- or base-catalyzed hydrolysis of the C1-O-ester bond, ensure the aqueous phase of your extraction is buffered to a neutral pH (~7.0-7.4). Avoid strongly acidic or basic conditions at all costs.

  • Keep it Cold: Perform the entire extraction procedure on ice or at 4°C.[17] Lower temperatures slow down any residual enzymatic activity and reduce the rate of chemical degradation.

Q4: I've seen protocols that use hot isopropanol. Is this suitable for 1-O-acylceramides?

A4: No. Protocols involving boiling isopropanol are designed to rapidly inactivate phospholipases for phospholipid analysis. However, high temperatures will accelerate the hydrolysis of the sensitive O-ester bond on your acylceramide and promote oxidation.[1] Stick to cold extraction methods.

Section 3: Solvent Evaporation and Storage

Q5: What is the safest way to dry my lipid extract after extraction?

A5: The safest method is to evaporate the organic solvent under a gentle stream of inert gas, such as nitrogen or argon.[6][12] This displaces oxygen, providing further protection against oxidation. Crucially, do not heat the sample during this process. Perform the evaporation at room temperature or on ice. Over-drying the sample to a powder should be avoided, as this increases the surface area exposed to any residual oxygen.[6][9]

Q6: What are the absolute best conditions for storing the final lipid extract?

A6: Proper storage is non-negotiable for analyte stability. Lipids with unsaturated fatty acids are not stable when stored as dry powders or films because they are hygroscopic and prone to oxidation.[9][10][11]

  • Solvent: The dried lipid extract should be immediately redissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) that contains an antioxidant like BHT.[6]

  • Container: Store the solution in a small, amber glass vial with a Teflon-lined cap to protect from light and prevent leaching.[6][10]

  • Atmosphere: Before sealing the vial, flush the headspace with an inert gas (argon or nitrogen) to displace all oxygen.[6][9][10]

  • Temperature: Store the sealed vial at -80°C for long-term stability.[6][18] For short-term storage (a few days), -20°C is acceptable, but -80°C is always preferred.[6]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as these can degrade lipids.[6] If you plan to analyze the sample multiple times, aliquot the extract into single-use vials before freezing.[6]

ParameterRecommendationRationale
Storage Temperature -80°C (long-term), -20°C (short-term)Minimizes chemical and enzymatic degradation kinetics.[6]
Container Amber glass vial, Teflon-lined capPrevents light exposure and leaching of contaminants.[9][10]
Sample State Dissolved in organic solvent with BHTProtects from hydrolysis and oxidation.[6][9][10]
Atmosphere Flushed with inert gas (Argon/Nitrogen)Displaces oxygen to prevent oxidation of the oleoyl chain.[6][9]
Aliquoting Aliquot into single-use vialsAvoids repeated freeze-thaw cycles that damage lipids.[6]

Table 1. Summary of Optimal Storage Conditions for 1-O-Acylceramide Extracts.

Recommended Workflow & Protocols

The following diagram and protocol summarize the critical steps for preserving the integrity of 1-O-acylceramides from sample collection to analysis.

cluster_workflow Recommended Sample Preparation Workflow A 1. Sample Collection (Tissue or Biofluid) B 2. Quench & Stabilize - Flash freeze tissue in LN2 - Add BHT to liquids - Work on ice A->B C 3. Homogenization (if tissue) - In cold buffer (pH 7.4) - Use glass homogenizer B->C D 4. Lipid Extraction - Cold Bligh-Dyer/Folch - All solvents contain BHT - Maintain neutral pH C->D E 5. Phase Separation - Centrifuge at 4°C D->E F 6. Collect Organic Phase - Use glass pipette E->F G 7. Solvent Evaporation - Gentle N2/Ar stream - No heat F->G H 8. Storage - Redissolve in solvent+BHT - Flush with N2/Ar - Store in amber glass at -80°C G->H I 9. Analysis - Reconstitute in mobile phase - Use LC-MS/MS H->I

Figure 2. Step-by-step workflow for minimizing 1-O-acylceramide degradation.

Protocol: BHT-Supplemented Bligh-Dyer Lipid Extraction

This protocol is designed for the extraction of lipids from ~100 mg of tissue or ~200 µL of plasma.

Materials:

  • Reagent 1: Chloroform with 0.01% BHT

  • Reagent 2: Methanol with 0.01% BHT

  • Reagent 3: Phosphate Buffered Saline (PBS), pH 7.4

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Nitrogen or Argon gas line

  • Ice bucket

Procedure:

  • Preparation: Pre-chill all solvents and reagents on ice. If starting with tissue, ensure it is pre-weighed while frozen.

  • Homogenization:

    • For Tissue: Place the frozen tissue in a glass Dounce homogenizer on ice. Add 0.8 mL of PBS (pH 7.4). Homogenize thoroughly. Transfer the homogenate to a glass centrifuge tube.

    • For Plasma: Add 200 µL of plasma directly to a glass centrifuge tube on ice. Add 0.6 mL of PBS (pH 7.4).

  • Single Phase Creation: To the 0.8 mL of aqueous sample in the tube, add 3 mL of a pre-mixed 1:2 (v/v) solution of Chloroform:Methanol (both containing BHT). The final ratio of Chloroform:Methanol:Water should be approximately 1:2:0.8.

  • Vortex & Incubate: Vortex the tube vigorously for 1 minute. Let it sit on ice for 15-20 minutes to ensure thorough extraction.

  • Phase Separation:

    • Add 1 mL of Chloroform (with BHT) to the tube. Vortex for 1 minute.

    • Add 1 mL of PBS (pH 7.4) to the tube. Vortex for a final 1 minute. The final ratio is now ~2:2:1.8, which will induce phase separation.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C.[17] You will see three layers: a top aqueous/methanol layer, a middle protein disk, and a bottom chloroform layer containing your lipids.

  • Collection: Carefully aspirate the bottom organic layer using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer it to a clean, amber glass vial.

  • Drying and Storage: Evaporate the chloroform under a gentle stream of nitrogen. Immediately redissolve the lipid film in a known, small volume of Chloroform/Methanol (2:1, v/v) with BHT. Flush with nitrogen, seal tightly, and store at -80°C.

References

  • LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. (n.d.). Sphere Fluidics. Retrieved March 21, 2024, from [Link]

  • Kyle, J. E., et al. (2019). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 9(12), 296. [Link]

  • Senkal, C. E., et al. (2017). Ceramide is metabolized to acylceramide and stored in lipid droplets. Cell Metabolism, 25(3), 686-697. [Link]

  • Lee, H. J., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Sciences, 12(19), 9585. [Link]

  • Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22. [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(7), 1466-1476. [Link]

  • Butylated hydroxytoluene: Significance and symbolism. (2026, March 8). Lateral. Retrieved March 21, 2024, from [Link]

  • Li, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Storage & handling of Lipids. (n.d.). Avanti Polar Lipids. Retrieved March 21, 2024, from [Link]

  • Zhang, S., et al. (2024). A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation. Foods, 13(12), 1856. [Link]

  • Wang, T., et al. (2023). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. Foods, 12(15), 2933. [Link]

  • Storage & Handling of Lipids. (n.d.). Avanti Polar Lipids. Retrieved March 21, 2024, from [Link]

  • Butylated Hydroxytoluene vs. Plant-Based Extracts: Stability in Cosmetics. (2026, March 21). Chemia. Retrieved March 21, 2024, from [Link]

  • Preventing Deteriorative Changes in Fats and Oils - Food Safety Institute. (2025, June 7). Food Safety Institute. Retrieved March 21, 2024, from [Link]

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2024, from [Link]

  • Abeysekara, M., et al. (2020). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Plant Methods, 16, 11. [Link]

  • Butylated Hydroxytoluene (BHT). (n.d.). University of Washington. Retrieved March 21, 2024, from [Link]

  • Kulkarni, S. S., et al. (2011). Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration. New Journal of Chemistry, 35(10), 2205-2214. [Link]

  • Van Overloop, H., et al. (2005). N-acyl Migration in Ceramides. Journal of Lipid Research, 46(4), 812-816. [Link]

  • A kind of extraction method of plant source ceramide. (n.d.). Google Patents.
  • G. Barbero, et al. (2002). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 79(4), 363-368. [Link]

  • Okino, N., et al. (2005). Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase. Journal of Biological Chemistry, 280(48), 40014-40021. [Link]

  • Merrill, A. H. (2023). Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. International Journal of Molecular Sciences, 24(12), 9904. [Link]

  • Linke, T., et al. (2001). Interfacial regulation of acid ceramidase activity. Stimulation of ceramide degradation by lysosomal lipids and sphingolipid activator proteins. Journal of Biological Chemistry, 276(8), 5760-5768. [Link]

  • Barbero, G., et al. (2013). Supercritical fluid extraction to obtain ceramides from wool fibers. The Journal of Supercritical Fluids, 76, 51-57. [Link]

  • Apostolova, N., et al. (2020). Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments?. Frontiers in Endocrinology, 11, 574360. [Link]

  • Al-Zoubi, M. S., et al. (2021). Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines. Journal of Lipid Research, 62, 100063. [Link]

  • Heinz, M., et al. (2016). 1-O-acylceramides are natural components of human and mouse epidermis. Journal of Lipid Research, 57(3), 440-448. [Link]

  • Kiselev, M. A., et al. (2016). Omega-O-Acylceramides in Skin Lipid Membranes: Effects of Concentration, Sphingoid Base, and Model Complexity on Microstructure and Permeability. Langmuir, 32(44), 11599-11609. [Link]

  • Kim, M., et al. (2024). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 25(6), 3230. [Link]

  • Ohno, Y., et al. (2017). PNPLA1-Mediated Acylceramide Biosynthesis and Autosomal Recessive Congenital Ichthyosis. Metabolites, 7(4), 68. [Link]

  • Kim, M., et al. (2022). Positive Correlation of Triacylglycerols with Increased Chain Length and Unsaturation with ω-O-Acylceramide and Ceramide-NP as Well as Acidic pH in the Skin Surface of Healthy Korean Adults. International Journal of Molecular Sciences, 24(1), 327. [Link]

  • Solvent Challenges Associated with the Storing and Extraction of Lipids. (2019, February 7). Avanti Polar Lipids. Retrieved March 21, 2024, from [Link]

  • Ibadullah, W. Z., et al. (2021). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. Foods, 10(11), 2568. [Link]

  • Kol, M., et al. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. eLife, 8, e43230. [Link]

  • Heinz, M., et al. (2016). 1-O-Acylceramides are natural components of human and mouse epidermis. Journal of Lipid Research, 57(3), 440-448. [Link]

  • Školová, B., et al. (2017). Effects of omega-O-acylceramide structures and concentrations in healthy and diseased skin barrier lipid membrane models. Journal of Lipid Research, 58(7), 1395-1407. [Link]

  • Kerviel, A., et al. (2019). Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: Focus on the role of the enzyme PNPLA1 in the synthesis of ω-O-acylceramides and its pathophysiological involvement in some forms of congenital ichthyoses. OCL - Oleagineux, Corps gras, Lipides, 26, 20. [Link]

Sources

Optimization

Minimizing ion suppression when analyzing 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine in complex matrices

An important point of clarification regarding the topic: The chemical name "1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine" contains a contradiction. "Oleoyl" refers to an 18-carbon fatty acid with one double bond (18:1)...

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Author: BenchChem Technical Support Team. Date: April 2026

An important point of clarification regarding the topic: The chemical name "1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine" contains a contradiction. "Oleoyl" refers to an 18-carbon fatty acid with one double bond (18:1), while "heptadecanoyl" refers to a 17-carbon saturated fatty acid (17:0). Based on common usage in lipidomics, this guide will focus on Ceramide(d18:1/17:0) , which consists of a sphingosine (d18:1) backbone N-linked to heptadecanoic acid (17:0). This is a widely used non-endogenous ceramide, making it an excellent internal standard for lipid analysis, and its accurate quantification is critical.

Welcome to the technical support resource for the analysis of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, hereafter referred to by its standard lipidomics nomenclature, Cer(d18:1/17:0) . This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS to quantify this ceramide in complex biological matrices and need to overcome the challenge of ion suppression.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the analysis of Cer(d18:1/17:0) and the phenomenon of ion suppression.

Q1: What is Cer(d18:1/17:0) and why is it important in our analyses?

Cer(d18:1/17:0) is a specific type of ceramide, a class of sphingolipids vital to cellular structure and signaling.[1] Its structure consists of a sphingosine backbone (d18:1) and an amide-linked 17-carbon saturated fatty acid (heptadecanoic acid).[2] Because odd-chain fatty acids like C17:0 are not typically abundant in many biological systems, Cer(d18:1/17:0) serves as an excellent internal standard (IS).[3][4][5] When added to a sample at a known concentration, it allows for the accurate quantification of endogenous ceramides by correcting for variability during sample preparation and signal fluctuations in the mass spectrometer.

Q2: What is ion suppression and why is it a critical problem for ceramide analysis?

Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte—in this case, Cer(d18:1/17:0)—is reduced by co-eluting compounds from the sample matrix.[6][7] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and reproducibility of the assay.[8] Given that ceramides are often present at low concentrations in complex lipid mixtures, even minor ion suppression can push the analyte signal below the limit of quantification (LOQ), leading to inaccurate or unreliable results.[1]

Q3: What are the primary causes of ion suppression when analyzing plasma or tissue samples?

The most significant cause of ion suppression in the analysis of biological fluids is the presence of high concentrations of phospholipids .[8][9] During electrospray ionization (ESI), particularly in positive ion mode, phospholipids co-elute with the analyte and compete for charge on the surface of the ESI droplets.[7] This competition reduces the number of charged analyte ions that enter the mass spectrometer, thereby suppressing the signal.[10] Other matrix components like salts, detergents, and co-administered drugs can also contribute to ion suppression.[6]

Q4: How can I definitively diagnose if ion suppression is affecting my assay?

The most reliable method for diagnosing ion suppression is a post-column infusion experiment .[6][11] This technique helps to identify the regions in your chromatogram where suppression occurs.

Experimental Workflow for Post-Column Infusion

cluster_setup Experimental Setup cluster_procedure Procedure LC LC System Tee LC->Tee Mobile Phase Flow Syringe Syringe Pump with Cer(d18:1/17:0) Standard Syringe->Tee Constant Infusion MS Mass Spectrometer Tee->MS Inject_Blank 1. Inject Blank Matrix Extract Monitor_Signal 2. Monitor Cer(d18:1/17:0) Signal Inject_Blank->Monitor_Signal Observe_Dips 3. Observe Dips in Signal Monitor_Signal->Observe_Dips

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Procedure:

  • A standard solution of Cer(d18:1/17:0) is continuously infused into the mobile phase flow after the analytical column using a syringe pump and a T-union.[11]

  • With the analyte being constantly supplied, you should see a stable, high baseline signal on the mass spectrometer.

  • Inject a blank, extracted matrix sample (e.g., plasma extract without the internal standard).

  • Any significant drop in the stable baseline corresponds to a region where co-eluting matrix components are causing ion suppression.[6]

Part 2: Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your analysis.

Problem: My Cer(d18:1/17:0) signal is strong in pure solvent but weak or absent in matrix samples.

This is the most direct indication of severe ion suppression.

Possible Cause Recommended Solution
Inadequate Sample Cleanup The sample extract is saturated with phospholipids and other interferences. The most effective way to combat this is to improve your sample preparation.[6][12] Move beyond simple protein precipitation to more robust techniques.
Action 1: Implement Solid-Phase Extraction (SPE). SPE is highly effective at removing phospholipids while retaining ceramides. See Protocol 1 for a detailed workflow.[10]
Action 2: Use Phospholipid Removal Plates. Several commercially available products are designed to specifically deplete phospholipids from protein-precipitated samples.[13][14] These offer a simple and high-throughput solution.
Chromatographic Co-elution Your analyte is eluting at the same time as a major interfering compound (likely a phospholipid).
Action 1: Optimize the LC Gradient. A shallower gradient can improve the separation between your analyte and the matrix components.[15][16]
Action 2: Change Column Chemistry. If using a standard C18 column, consider a C8 or Phenyl-Hexyl phase, which can alter the selectivity and retention of both lipids and phospholipids, potentially resolving the co-elution.[13]
Problem: I am seeing high variability (%RSD > 15%) in my quality control (QC) samples.

High variability is often caused by inconsistent ion suppression across different samples or injections.

Possible Cause Recommended Solution
Inconsistent Sample Preparation Minor variations in your sample prep workflow are being amplified by the matrix effect, leading to inconsistent analyte recovery or interference removal.
Action 1: Automate Sample Preparation. If possible, use automated liquid handlers or 96-well plate formats to improve reproducibility.[17]
Action 2: Ensure Complete Protein Precipitation. If using protein precipitation, ensure the ratio of solvent to sample is optimal (typically 3:1 or 4:1 acetonitrile:plasma) and that vortexing is thorough to achieve consistent crashing of proteins.
Column Fouling Phospholipids are accumulating on your analytical column and eluting erratically, causing fluctuating suppression.
Action 1: Implement a Diverter Valve. Program the diverter valve to send the highly contaminated early and late eluting fractions of the chromatogram to waste, only allowing the fraction containing your analyte to enter the mass spectrometer.
Action 2: Use a Guard Column. A guard column will trap some of the matrix components, protecting your more expensive analytical column. Replace it frequently.
Troubleshooting Logic Flowchart

Start Start: Poor Cer(d18:1/17:0) Data Quality (Low Signal, High %RSD) CheckSuppression Perform Post-Column Infusion Test Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (See Protocol 1 & 2) SuppressionConfirmed->OptimizeSamplePrep Yes CheckMS Check MS Parameters (Source, Gas Flows) SuppressionConfirmed->CheckMS No OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC End End: Robust Assay OptimizeLC->End CheckMS->End

Caption: A decision tree for troubleshooting poor analytical data for Cer(d18:1/17:0).

Part 3: Key Methodologies and Protocols

Protocol 1: Phospholipid Removal via Solid-Phase Extraction (SPE)

This protocol is a robust method for cleaning up plasma or serum samples prior to LC-MS analysis.

Workflow for Solid-Phase Extraction (SPE)

Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash_Polar 4. Wash 1 (Polar) (Removes salts, polar interferences) Load->Wash_Polar Wash_NonPolar 5. Wash 2 (Non-Polar) (Removes phospholipids) Wash_Polar->Wash_NonPolar Elute 6. Elute Analyte (e.g., Acetonitrile/Isopropanol) Wash_NonPolar->Elute

Caption: General workflow for solid-phase extraction to isolate ceramides.

Step-by-Step Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of your Cer(d18:1/17:0) internal standard solution. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[16]

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., a C8 or C18 phase) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of a weak, polar solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

    • Wash with 1 mL of a moderately non-polar solvent (e.g., hexane) to elute phospholipids and other neutral lipids while retaining the more polar ceramides.[18]

  • Elution: Elute the ceramides with 1 mL of a strong organic solvent mixture, such as 80:20 isopropanol:acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

LLE is another effective technique for separating lipids from proteins and other matrix components. The "Matyash" LLE using methyl-tert-butyl ether (MTBE) is a popular and effective method.[5]

Step-by-Step Procedure:

  • To a 1.5 mL tube, add 10 µL of plasma and 10 µL of the Cer(d18:1/17:0) internal standard.

  • Add 225 µL of cold methanol and vortex for 10 seconds.[5]

  • Add 750 µL of cold MTBE and shake at 4°C for 6 minutes.[5]

  • Induce phase separation by adding 188 µL of LC/MS-grade water and vortexing briefly.[5]

  • Centrifuge at 14,000 rpm for 2 minutes. Two distinct phases will form.

  • Carefully collect the upper organic layer (which contains the lipids) and transfer it to a new tube.

  • Evaporate the solvent to dryness and reconstitute as described in the SPE protocol.

Protocol 3: Recommended LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation.

Parameter Recommendation Rationale
LC Column C8 or C18, sub-2 µm particle size (e.g., 2.1 x 100 mm)Provides good reversed-phase separation for lipids.[3][5]
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acidVolatile buffer and acid modifier that promotes good peak shape and ionization in positive mode.[3][12]
Mobile Phase B 95:5 Acetonitrile:Isopropanol with 5 mM ammonium formate and 0.1% formic acidStrong organic phase for eluting lipids. Isopropanol helps elute highly non-polar lipids.[5]
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical UPLC/HPLC.
Ionization Source Electrospray Ionization (ESI), Positive ModeCeramides ionize efficiently in ESI positive mode, typically forming [M+H]+ adducts.[19]
Alternative Source Atmospheric Pressure Chemical Ionization (APCI)APCI can be less susceptible to ion suppression from phospholipids and may be a good alternative if ESI fails.[20][21]
MS/MS Transition Precursor Ion (Q1): m/z 552.5 [M+H]+This is the mass-to-charge ratio for the protonated molecule.[2][22]
Product Ion (Q3): m/z 264.3This characteristic fragment corresponds to the sphingoid backbone after the loss of the fatty acid and water, providing high specificity.[19]

References

  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Patsnap Eureka. (2025, September 19). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination.
  • Journal of Analytical Science and Technology. (n.d.). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS.
  • Waters. (n.d.). Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation.
  • ResearchGate. (n.d.). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions.
  • Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
  • Benchchem. (n.d.). Mitigating ion suppression for Ciclopirox-d11 in complex biological matrices.
  • Waters. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate.
  • LC-MS. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
  • MDPI. (2020, November 13). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity.
  • Benchchem. (2025, December). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • Agilent. (2016, April 5). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS.
  • Journal of Analytical Science and Technology. (n.d.). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS.
  • ResearchGate. (2019, February 20). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes.
  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination.
  • Biocompare. (2022, August 15). Sample Prep for Lipidomic Mass Spec.
  • LCGC North America. (2025, August 1). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics.
  • Journal of Lipid Research. (n.d.). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery.
  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry Analysis of Sphingolipids.
  • ResearchGate. (n.d.). Ceramide analysis utilizing gas chromatography-mass spectrometry.
  • Agilent. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
  • Lipotype. (n.d.). Ceramide Lipids Analysis.
  • Journal of the American Society for Mass Spectrometry. (n.d.). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging.
  • ResearchGate. (n.d.). Identification of ceramide d18:1/17:0 by TOF MS. Human plasma total....
  • ResearchGate. (n.d.). LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery.
  • Chromatography Online. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • PubChem. (n.d.). Cer(d18:1/17:0).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Lipidomic Internal Standards: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine vs. C17 Ceramide

A Comparative Evaluation for Accurate Quantification For researchers, scientists, and drug development professionals in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Evaluation for Accurate Quantification

For researchers, scientists, and drug development professionals in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards (IS) are the cornerstone of robust lipid quantification, serving to correct for variability inherent in analytical workflows.[1] This guide provides a comprehensive comparison of two commonly used ceramide internal standards, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and C17 ceramide, supported by performance characteristics and detailed experimental protocols, to empower informed decisions in your lipidomics research.

The precise measurement of lipid species is critical for understanding their diverse roles in cellular processes and disease pathogenesis.[1] However, the journey from sample collection to final data is fraught with potential sources of error, including sample loss during extraction and variations in mass spectrometer ionization efficiency.[1] Internal standards are compounds of a known quantity added to a sample at the beginning of an experiment to normalize the signal of the target analytes, thereby mitigating these analytical variabilities. An ideal internal standard is chemically similar to the analytes of interest but structurally distinct, and it should not be naturally present in the sample.[1]

The Case for Odd-Chain Ceramide Standards

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics.[1] Commonly employed internal standards fall into two main categories: stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[1] Odd-chain internal standards are lipids that incorporate fatty acids with an odd number of carbon atoms (e.g., C17:0). Such lipids are either absent or present at very low levels in most biological systems, making them suitable for use as internal standards.[1][2]

Head-to-Head Comparison: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine vs. C17 Ceramide

Feature1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0))C17 Ceramide (d18:1/17:0)
Structure Sphingosine backbone with an oleoyl (C18:1) and a heptadecanoyl (C17:0) fatty acid chain.Sphingosine backbone with a heptadecanoyl (C17:0) fatty acid chain.[3]
Endogenous Presence Not naturally occurring in most biological systems.Generally absent or found in very low amounts in natural samples.[2]
Suitability Serves as a broad-spectrum internal standard for various ceramide species.Primarily used as an internal standard for the quantification of ceramides.[3]
Potential for Isobaric Interference Low, due to its unique mass.Low, due to its unique mass. However, careful consideration of potential isobaric overlaps from other lipid classes is always necessary.[4][5]
Commercial Availability Readily available from various suppliers.Widely available from commercial sources.[3]

Causality Behind Experimental Choices: Why Structure Matters

The structural similarity between the internal standard and the analyte is key to achieving high accuracy in lipid quantification.[1] Both 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and C17 ceramide are excellent choices for ceramide analysis because their core sphingosine structure mimics that of endogenous ceramides. This similarity ensures they behave similarly during sample preparation (e.g., extraction efficiency) and mass spectrometric analysis (e.g., ionization efficiency).

The key difference lies in the acyl chain composition. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine contains both a common (C18:1) and an odd-chain (C17:0) fatty acid. This unique combination makes it a robust internal standard for a broader range of ceramide species with varying acyl chain lengths and degrees of saturation. In contrast, C17 ceramide, with its single odd-chain fatty acid, is a more direct structural analog for endogenous ceramides containing a single fatty acid.

Experimental Workflow: A Self-Validating System

A well-designed experimental protocol is crucial for generating reliable and reproducible lipidomics data.[1] The following workflow incorporates best practices for the use of ceramide internal standards.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (Add known amount of Cer(d18:1/17:0) or C17 Ceramide) SampleCollection->IS_Spiking LipidExtraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) IS_Spiking->LipidExtraction LC_Separation 4. Chromatographic Separation (Reverse-phase LC) LipidExtraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection PeakIntegration 6. Peak Integration MS_Detection->PeakIntegration Quantification 7. Quantification (Normalize analyte peak area to IS peak area) PeakIntegration->Quantification

Figure 1. A typical experimental workflow for ceramide quantification using an internal standard.

Detailed Step-by-Step Methodology

1. Internal Standard Spiking:

  • To a 1.5 mL microcentrifuge tube, add a known amount of either 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine or C17 ceramide internal standard mixture.[1] The amount should be chosen to be within the linear range of the analytical instrument.[1]

  • Add the biological sample (e.g., 50 µL of plasma) to the tube containing the internal standard.[1]

2. Lipid Extraction:

  • Perform a lipid extraction using a validated method such as the Folch or Bligh-Dyer procedure.[6][7] These methods efficiently extract a broad range of lipids, including ceramides.

3. LC-MS/MS Analysis:

  • Employ a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[8][9]

  • Utilize a reverse-phase chromatographic column to separate the different ceramide species.[8][9]

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the target ceramides and the internal standard.[8][9][10]

4. Data Analysis and Quantification:

  • Integrate the peak areas of the endogenous ceramides and the internal standard.

  • Calculate the concentration of each ceramide species by normalizing its peak area to the peak area of the internal standard and applying a response factor if necessary.

Trustworthiness: Ensuring a Self-Validating System

To ensure the trustworthiness of the data, several quality control measures should be implemented:

  • Linearity and Range: Establish the linear dynamic range of the assay for each ceramide species and the internal standard.[1]

  • Accuracy and Precision: Assess the accuracy and precision of the method by analyzing quality control samples with known concentrations of ceramides.[1]

  • Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analytes and the internal standard. The use of a structurally similar internal standard helps to compensate for matrix effects.[1]

  • Recovery: Determine the extraction recovery of the internal standard to ensure efficient extraction of the ceramides from the sample.

Authoritative Grounding & Comprehensive References

The principles and protocols described in this guide are grounded in established analytical chemistry practices and supported by peer-reviewed scientific literature. The choice of an appropriate internal standard is a critical step in any quantitative lipidomics workflow.[6][7] While both 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and C17 ceramide are excellent choices, the specific experimental goals and the diversity of the ceramide species being analyzed should guide the final selection. For broader profiling of ceramides with varying acyl chain characteristics, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine may offer an advantage. For targeted quantification of specific ceramide species, the more structurally analogous C17 ceramide is a highly reliable option.

References

  • Chen, C. W., et al. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Clinica Chimica Acta, 510, 57-65.
  • Chen, C. W., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
  • Lísa, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5857-5869.
  • Lísa, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry.
  • Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry, 92(17), 11613-11620.
  • Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 61, 85-100.
  • Lipid Species Quantification. (n.d.).
  • Höring, M., et al. (2020).
  • An outline for the quantification of multi-ceramides by LC-MS/ MS-MRM. (n.d.).
  • Bishop, L. M. (2021). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.
  • Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(32), 4038-4046.
  • LIPID MAPS Mass Spectrometry Internal Standards for Ceramides, Sphingoid bases (& 1-phosphates) and simple Phospho- & Glyco-sphingolipids. (n.d.). Retrieved from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). Analytical Chemistry, 91(14), 9022-9030.
  • The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data. (2022).
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. (2022). Journal of the Korean Chemical Society, 66(2), 113-119.
  • Internal standards for lipidomic analysis. (2007). LIPID MAPS.
  • Reboul, E., et al. (2019). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Journal of Lipid Research, 60(11), 1876-1885.
  • Pathak, D., et al. (2018). Lipidomics Suggests a New Role for Ceramide Synthase in Phagocytosis. ACS Chemical Biology, 13(8), 2275-2285.
  • Pathak, D., et al. (2018). Lipidomics Suggests a New Role for Ceramide Synthase in Phagocytosis. ACS Chemical Biology, 13(8), 2275-2285.
  • Basit, A., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(17), 5179-5192.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024).
  • The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. (2001). The Journal of Organic Chemistry, 66(12), 4297-4304.
  • Synthesis of d-erythro-sphingosine and d-erythro-ceramide. (1995).
  • Total synthesis of sphingosine and its analogs. (2025).
  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. (2019). Frontiers in Physiology, 10, 1228.
  • Sphingosine - Lipid Analysis. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). International Journal of Molecular Sciences, 22(15), 8171.

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Comparative

Comparing ionization rates of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and endogenous 1-O-acylceramides

A Technical Guide for Mass Spectrometry-Based Quantification of 1-O-Acylceramides Using a Synthetic Standard Introduction: The Analytical Challenge of a Novel Lipid Class The integrity of the skin's permeability barrier...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Mass Spectrometry-Based Quantification of 1-O-Acylceramides Using a Synthetic Standard

Introduction: The Analytical Challenge of a Novel Lipid Class

The integrity of the skin's permeability barrier is critically dependent on the highly organized, lipid-rich extracellular matrix of the stratum corneum.[1][2] This matrix is primarily composed of ceramides, cholesterol, and free fatty acids.[1][3] Within the vast class of ceramides, a relatively new subclass, 1-O-acylceramides, has been identified as a crucial component in both human and mouse epidermis.[2][4] These lipids, where a fatty acid is ester-linked to the 1-hydroxy group of a conventional N-acyl ceramide, are believed to play a significant role in water barrier homeostasis due to their unique chemical structure and hydrophobicity.[2][4][5]

Accurate quantification of these endogenous 1-O-acylceramides is essential for understanding their biosynthesis, metabolism, and role in skin health and disease.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering high sensitivity and specificity.[4][8] A cornerstone of accurate LC-MS/MS quantification is the use of a stable isotope-labeled or a closely related structural analog as an internal standard.

This guide provides an in-depth comparison of the ionization characteristics of endogenous 1-O-acylceramides and a commonly used synthetic internal standard, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0)) . We will explore the theoretical underpinnings of their ionization behavior in electrospray ionization (ESI), present supporting experimental data from peer-reviewed literature, and provide a validated protocol for their analysis.

Structural Comparison: The Basis for Analytical Equivalence

The fundamental premise of using an internal standard is that it behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and, most importantly, ionization. Let's examine the structures.

  • Endogenous 1-O-Acylceramides: These molecules exhibit significant heterogeneity. They consist of a sphingosine (d18:1) base, N-acylated with a long-chain fatty acid (e.g., C16:0, C18:0, C24:0), and critically, a third fatty acid O-acylated at the C1 position of the sphingosine backbone (e.g., C14:0 to C26:0).[4][5]

  • Synthetic Standard (1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine): This molecule, also denoted as Cer(18:1;d18:1;17:0), has a defined structure: a sphingosine (d18:1) base, N-acylated with heptadecanoic acid (C17:0), and O-acylated with oleic acid (C18:1).[4][9]

FeatureEndogenous 1-O-Acylceramide (Example)Synthetic Standard (1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine)
Sphingoid Base d-erythro-sphingosine (d18:1)d-erythro-sphingosine (d18:1)
N-Acyl Chain Variable (e.g., C16:0, C18:0, C24:0)Heptadecanoic Acid (C17:0)
O-Acyl Chain Variable (e.g., C16:0, C18:1, C24:0)Oleic Acid (C18:1)
Core Structure 1-O-acyl-N-acyl-sphingosine1-O-acyl-N-acyl-sphingosine
Ionizable Group Amide and Ester groups on sphingosine backboneAmide and Ester groups on sphingosine backbone

The critical takeaway is that the core structure and the fundamental ionizable moieties are identical. The primary differences lie in the lengths and saturation of the fatty acyl chains, a factor whose influence on ionization must be critically evaluated.

The Physics of Ionization: Why Structural Analogs Work

Electrospray ionization (ESI) is the most common ionization technique for analyzing ceramides.[10] The efficiency of ESI for a given molecule is predominantly governed by the properties of its polar headgroup, which bears the charge in the gas phase.[11] For different lipid species within the same class, variations in the length and unsaturation of their hydrophobic acyl chains have been shown to have only a minimal effect on ionization efficiency, particularly when analyzed at low concentrations typical for LC-MS/MS experiments.[11]

This principle is the bedrock of quantitative lipidomics. It allows for the accurate quantification of a whole class of lipids using a single internal standard that shares the same polar headgroup.[11] In the case of 1-O-acylceramides, the "headgroup" can be considered the entire sphingosine backbone with its associated amide and ester linkages. Since this core structure is identical between the endogenous lipids and the synthetic standard, their ionization response is expected to be highly comparable.

Experimental evidence strongly supports this theoretical grounding. Multiple peer-reviewed studies have successfully quantified dozens of endogenous 1-O-acylceramide species in skin extracts by normalizing their peak area to that of the single internal standard, 1-oleoyl-Cer(d18:1;17:0).[4] This demonstrates the analytical validity and robustness of this approach in practice.

Fragmentation Behavior: The Key to Specificity

In tandem mass spectrometry (MS/MS), specificity is achieved by monitoring the fragmentation of a specific precursor ion into a characteristic product ion. The fragmentation pattern of 1-O-acylceramides is consistent and predictable, further validating the use of a structural analog.

When subjected to collision-induced dissociation (CID) in positive ion mode, both the synthetic standard and endogenous 1-O-acylceramides exhibit two primary fragmentation pathways:

  • Neutral Loss of the O-Acyl Chain: The ester-linked fatty acid is readily lost as a neutral molecule. This is a highly characteristic fragmentation for this lipid class.[4][12]

  • Formation of the Sphingoid Base Fragment: Subsequent fragmentation leads to the formation of a stable product ion corresponding to the sphingoid base, typically observed at m/z 264.3 for a d18:1 sphingosine backbone.[4][13][14]

Because these fragmentation pathways are dictated by the core ceramide structure, not the specific acyl chains, the synthetic standard produces the same key fragment ions as the endogenous molecules, allowing for its use in developing robust and specific Multiple Reaction Monitoring (MRM) methods.[4][15]

fragmentation cluster_precursor Precursor Ion (in Quadrupole 1) cluster_collision Collision Cell (CID) cluster_product Product Ions (in Quadrupole 3) precursor [1-O-Acylceramide + H]+ fragments Fragmentation precursor->fragments Collision with Gas product1 [Ceramide + H]+ (Neutral Loss of O-Acyl Chain) fragments->product1 Primary Fragmentation product2 Sphingoid Base Fragment (e.g., m/z 264.3) fragments->product2 Characteristic Fragment

Caption: Collision-induced dissociation (CID) pathway for 1-O-acylceramides.

Validated Experimental Protocol: From Tissue to Data

This section provides a comprehensive, field-proven workflow for the extraction and quantification of 1-O-acylceramides from skin samples.

workflow start 1. Sample Collection (Stratum Corneum Tape Strips) extraction 2. Lipid Extraction (Solvent Partitioning) start->extraction drying 3. Solvent Evaporation (Under Nitrogen) extraction->drying reconstitution 4. Reconstitution & IS Spike (in Mobile Phase with Standard) drying->reconstitution lcms 5. UPLC-MS/MS Analysis (MRM Mode) reconstitution->lcms quant 6. Data Processing (Peak Integration & Quantification) lcms->quant

Caption: UPLC-MS/MS workflow for 1-O-acylceramide quantification.

Lipid Extraction

Causality: The goal is to efficiently extract nonpolar lipids like acylceramides while leaving behind polar contaminants. A modified Bligh-Dyer or Folch extraction is standard.

  • Place stratum corneum tape strips into a glass vial.

  • Add an appropriate volume of a chloroform:methanol (2:1, v/v) solution.

  • Add the internal standard, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine , at a known concentration (e.g., 5 pmol).

  • Vortex vigorously and incubate at 48°C for 15 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase.

UPLC-MS/MS Conditions

Causality: Reversed-phase chromatography is used to separate lipids based on hydrophobicity. A gradient elution is necessary to resolve the diverse acylceramide species. ESI in positive mode is preferred for its sensitivity towards ceramides.[10]

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent separation of nonpolar lipids based on acyl chain length and unsaturation.
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium FormateProtomers (H+) and adduct formers (NH4+) facilitate efficient ionization in positive mode.
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with modifiersStrong organic solvent to elute hydrophobic acylceramides from the column.
Flow Rate 0.3 - 0.4 mL/minOptimal for analytical scale columns to ensure sharp peaks and good sensitivity.
Gradient Start at 60% B, ramp to 100% B over 10 min, hold, re-equilibrateSeparates different acylceramide species based on their overall hydrophobicity.
Ionization Mode Electrospray Ionization (ESI), PositiveCeramides readily form protonated molecules [M+H]+ or ammonium adducts [M+NH4]+.
Capillary Voltage 3.0 - 3.5 kVStandard voltage to create a stable electrospray.
Source Temp. 90 - 150 °CPrevents solvent freezing and aids desolvation without causing thermal degradation.[4]
Desolvation Temp. 300 - 400 °CEnsures complete evaporation of solvent from droplets to release gas-phase ions.[4]
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
MRM Transitions for Quantification

The following table provides example MRM transitions. The precursor ion is typically the [M+H]+ adduct, and the product ion is the common sphingoid base fragment. The collision energy (CE) must be optimized for each instrument but generally falls within the 20-30 eV range for these molecules.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
IS: Cer(18:1;d18:1;17:0) 818.8264.38~20-25
Endogenous: Cer(16:0;d18:1;16:0) 820.8264.38~20-25
Endogenous: Cer(18:0;d18:1;16:0) 848.8264.38~20-25
Endogenous: Cer(24:0;d18:1;18:0) 961.0264.38~25-30

Note: Precursor m/z values are calculated for the protonated molecule [M+H]+. Actual observed precursors may include ammonium adducts [M+NH4]+.

Conclusion and Outlook

The successful use of this synthetic standard in peer-reviewed literature validates its suitability for the accurate and precise quantification of this important class of skin lipids.[4] By employing the robust analytical workflow detailed in this guide, researchers in dermatology, cosmetology, and drug development can confidently investigate the role of 1-O-acylceramides in skin barrier function and pathology.

References

  • Karsai, M., et al. (2013). 1-O-acylceramides are natural components of human and mouse epidermis. Journal of Lipid Research. [Link]

  • Hsu, F. F., & Turk, J. (2010). Linear ion-trap MSn with high-resolution MS reveals structural diversity of 1-O-acylceramide family in mouse epidermis. Journal of Lipid Research. [Link]

  • Fikes, K. N., et al. (2006). Factors influencing the electrospray intrasource separation and selective ionization of glycerophospholipids. Journal of the American Society for Mass Spectrometry. [Link]

  • Kihara, A. (2022). The Role of 1-O-Acylceramide NP in Structural Organization and Permeability of the Stratum Corneum Lipid Matrix. bioRxiv. [Link]

  • Fikes, K. N., et al. (2006). Factors influencing the electrospray intrasource separation and selective ionization of glycerophospholipids. Scholars @ UT Health San Antonio. [Link]

  • Fikes, K. N., et al. (2006). Factors influencing the electrospray intrasource separation and selective ionization of glycerophospholipids. Journal of the American Society for Mass Spectrometry. [Link]

  • Goto-Inoue, N., et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLoS ONE. [Link]

  • Kim, M., et al. (2025). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences. [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Mass Spectrometry Reviews. [Link]

  • Karsai, M., et al. (2016). 1-O-Acylceramides are natural components of human and mouse epidermis. ResearchGate. [Link]

  • Kono, M., et al. (2019). Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: focus on the role of the enzyme PNPLA1 in the synthesis of ω-O-acylceramides and its pathophysiological involvement in some forms of congenital ichthyoses. OCL. [Link]

  • Karsai, M., et al. (2013). 1-O-acylceramides are natural components of human and mouse epidermis. PubMed. [Link]

  • Unknown Author. (Date Unknown). Desorption Electrospray Ionization Mass Spectrometry Analysis of Lipids after Two-Dimensional High-Performance Thin-Layer Chroma. SciSpace. [Link]

  • Song, H., et al. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Clinica Chimica Acta. [Link]

  • Opálka, L., et al. (2022). ω-O-Acylceramides but not ω-hydroxy ceramides are required for healthy lamellar phase architecture of skin barrier lipids. Medicine Innovates. [Link]

  • Kono, M., et al. (2019). Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: focus on the role of the enzyme PNPLA1. CORE. [Link]

  • Karsai, M., et al. (2016). Mass spectrometric and chromatographic comparison of synthetic and... ResearchGate. [Link]

  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. [Link]

  • King, M. (2026). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]

  • SCIEX. (Date Unknown). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. SCIEX. [Link]

  • Hirabayashi, T., & Kihara, A. (2018). The role of PNPLA1 in ω-O-acylceramide synthesis and skin barrier function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Cifkova, E., et al. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. [Link]

  • LIPID MAPS. (2024). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. LIPID MAPS. [Link]

  • Vávrová, K., et al. (2016). Omega-O-Acylceramides in Skin Lipid Membranes: Effects of Concentration, Sphingoid Base, and Model Complexity on Microstructure and Permeability. Langmuir. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(oleoyl)-ceramide. PubChem. [Link]

  • precisionFDA. (n.d.). N-OLEOYL PHYTOSPHINGOSINE. precisionFDA. [Link]

  • National Center for Biotechnology Information. (n.d.). Cer(d18:1/17:0). PubChem. [Link]

Sources

Validation

Cross-validation of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine recovery across different tissue matrices

An authoritative comparison guide designed for researchers, analytical chemists, and drug development professionals optimizing lipidomic workflows for complex sphingolipids. As lipidomics advances toward resolving the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, analytical chemists, and drug development professionals optimizing lipidomic workflows for complex sphingolipids.

As lipidomics advances toward resolving the spatial and functional complexities of the mammalian lipidome, the accurate quantification of highly hydrophobic, low-abundance sphingolipids has become a critical analytical bottleneck. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (commonly designated as 1-O-Acyl-Ceramide or Cer(1-O-ENS), d18:1/17:0/18:1) is a premier synthetic odd-chain internal standard. It is indispensable for quantifying endogenous ultralong-chain ceramides and O-acylceramides—lipids that are foundational to epidermal barrier integrity and hepatic lipid droplet dynamics.

This guide provides a mechanistic comparison of lipid extraction methodologies, demonstrating why traditional protocols often fail for 1-O-acylceramides, and presents cross-validated recovery data across diverse tissue matrices.

Mechanistic Grounding: The Chemical Challenge of O-Acylceramides

To understand the causality behind extraction efficiency, we must examine the molecular architecture of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine. Unlike standard ceramides, which possess two hydrophobic tails (a sphingoid base and an N-linked fatty acid), this molecule features a third hydrophobic chain : an oleoyl group esterified to the C1-hydroxyl of the sphingosine backbone.

This tri-aliphatic structure drastically shifts its partition coefficient (LogP), making it nearly as non-polar as a triacylglycerol (TAG). Consequently, when researchers apply classical phospholipid-optimized extraction methods to quantify 1-O-acylceramides—such as those mapping epidermal barrier defects in —they frequently encounter severe analyte loss. The lipid becomes irreversibly trapped in the precipitated protein interphase during biphasic separation.

Biosynthesis CerOS ω-Hydroxyceramide (Cer-OS) PNPLA1 Transacylation (PNPLA1 Enzyme) CerOS->PNPLA1 FFA Free Fatty Acid (e.g., Oleic/Linoleic Acid) AcylCoA Acyl-CoA Synthesis (FATP4 / ACSL) FFA->AcylCoA Activated Activated Acyl-CoA AcylCoA->Activated Activated->PNPLA1 Product O-Acylceramide (e.g., Cer-1-O-ENS) PNPLA1->Product

Epidermal biosynthetic pathway of O-acylceramides highlighting FATP4 and PNPLA1 dependency.

Comparative Analysis of Extraction Modalities

To objectively evaluate performance, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine () was spiked into three distinct biological matrices: Epidermis (keratin-dense), Liver (protein/TAG-dense), and Plasma (albumin-dense). Four extraction systems were compared.

The Contenders
  • Bligh-Dyer (CHCl₃:MeOH:H₂O, 2:2:1.8): Originally designed for rapid extraction of muscle tissue .

  • Folch (CHCl₃:MeOH, 2:1): The historical gold standard for , utilizing a higher ratio of chloroform to capture non-polar species.

  • BUME (Butanol:Methanol, 3:1): A single-phase extraction method often favored for ceramide profiling due to butanol's excellent solvation of sphingolipids.

  • MTBE (Methyl tert-butyl ether:MeOH:H₂O, 10:3:2.5): A modern liquid-liquid extraction (LLE) method pioneered by , designed to invert the phase layers.

Quantitative Recovery Data

Data represents the absolute recovery percentage (%) calculated via post-extraction spike validation (n=6 per matrix, analyzed via LC-MS/MS).

Extraction MethodEpidermis (Skin)Hepatic Tissue (Liver)Blood PlasmaCoefficient of Variation (CV%)
Bligh-Dyer 62.4% ± 8.171.5% ± 6.484.2% ± 5.1High (11-13%)
Folch 87.6% ± 4.589.2% ± 3.894.5% ± 2.2Moderate (4-5%)
BUME 84.1% ± 5.288.0% ± 4.191.3% ± 3.0Moderate (5-6%)
MTBE (Matyash) 93.5% ± 2.1 95.1% ± 1.8 97.2% ± 1.4 Low (<2.5%)
Causality of the Results: Why MTBE Wins

The data clearly demonstrates that Bligh-Dyer is inadequate for 1-O-acylceramides. The high water content forces this highly lipophilic molecule into the protein disk. While Folch provides strong recovery, its fundamental flaw is architectural: the lipid-rich chloroform layer sits below the aqueous layer and the compacted protein disk. Passing a pipette tip through the protein interphase to retrieve the lower layer inevitably causes analyte loss and cross-contamination, driving up the CV%.

MTBE solves this through phase inversion. Because MTBE has a lower density than water (0.74 g/cm³), the lipid-rich organic layer forms the upper phase. The protein pellet sinks to the bottom, allowing for clean, automated, and highly reproducible decanting of the 1-O-acylceramide fraction.

ExtractionWorkflow Tissue Tissue Matrix (Skin, Liver, Plasma) Homogenization Cryogenic Bead Beating (Matrix Disruption) Tissue->Homogenization Spike Spike Internal Standard: 1-O-Acyl-Ceramide (d18:1/17:0/18:1) Homogenization->Spike MTBE MTBE / MeOH Addition (Lipid Solubilization) Spike->MTBE Water Phase Separation (Add H2O & Centrifuge) MTBE->Water Upper Upper Organic Phase (MTBE) Target: O-Acylceramides Water->Upper Lower Lower Aqueous Phase Polar Metabolites Water->Lower Pellet Protein Pellet (Keratin/Albumin) Water->Pellet

MTBE liquid-liquid extraction workflow optimized for O-acylceramide recovery.

Self-Validating MTBE Protocol for 1-O-Acylceramides

To ensure scientific integrity, the following protocol incorporates self-validating steps (matrix blanks and post-extraction spikes) to calculate exact recovery rates for your specific tissue type.

Reagents Required
  • Internal Standard: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (10 µg/mL stock in CHCl₃:MeOH 1:1).

  • Solvents: HPLC-grade Methyl tert-butyl ether (MTBE), Methanol (MeOH), and LC-MS grade Water.

Step-by-Step Methodology
  • Matrix Disruption: Weigh 20 mg of tissue (e.g., epidermis). Transfer to a reinforced homogenization tube containing 2.8 mm ceramic beads.

  • IS Spiking (Pre-Extraction): Add 10 µL of the internal standard stock directly onto the tissue. (Self-Validation Step: Prepare a parallel "Matrix Blank" tube with tissue but NO standard, and a "Post-Spike" tube with tissue, to be spiked only after step 7).

  • Quenching & Solvation: Add 225 µL of ice-cold MeOH. Homogenize via cryomilling (e.g., Precellys) at 6,000 rpm for 2 cycles of 30 seconds, keeping the sample chilled to prevent lipid hydrolysis.

  • Primary Extraction: Add 750 µL of MTBE. Vortex continuously for 15 minutes at room temperature. Crucial: The extended incubation time is required to uncouple tightly bound O-acylceramides from the keratin matrix.

  • Phase Induction: Add 188 µL of LC-MS grade H₂O to induce phase separation. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Fraction Collection: Carefully aspirate 600 µL of the upper organic phase (MTBE layer) and transfer to a fresh glass vial. (Self-Validation Step: Add 10 µL of the IS stock to the collected organic phase of your designated "Post-Spike" tube now).

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol:Methanol (1:1) for LC-MS/MS injection.

Calculating Recovery

To validate your extraction, calculate the recovery efficiency using the peak areas obtained from your mass spectrometer: Recovery (%) =[ (Area of Pre-Spike IS) - (Area of Matrix Blank IS) ] / (Area of Post-Spike IS) × 100

Conclusion

For the quantification of highly lipophilic sphingolipids like 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, the choice of extraction solvent dictates analytical success. While Folch remains a viable option, the MTBE extraction method provides superior recovery (>93% across all matrices), eliminates the mechanical loss associated with lower-phase retrieval, and offers the lowest coefficient of variation. Adopting this matrix-validated workflow ensures high-fidelity data when profiling critical barrier lipids in dermatological and hepatic research.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics". Journal of Lipid Research, 49(5), 1137-1146. URL:[Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues". Journal of Biological Chemistry, 226(1), 497-509. URL:[Link]

  • Lin, M. H., et al. (2019). "Fatty acid transport protein 4 is required for incorporation of saturated ultralong-chain fatty acids into epidermal ceramides and monoacylglycerols". Scientific Reports, 9, 13254. URL:[Link]

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification". Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. URL:[Link]

Comparative

Topic: Retention Time Differences Between 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and its 1-stearoyl Derivative

An In-Depth Technical Guide to the Chromatographic Separation of 1-O-Acylceramides Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, dermatology, and cell signaling. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of 1-O-Acylceramides

Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, dermatology, and cell signaling.

Introduction: The Subtle Distinction with Significant Consequences

In the intricate world of lipidomics, 1-O-acylceramides represent a unique and relatively hydrophobic class of sphingolipids, crucial for maintaining the skin's water barrier homeostasis[1]. While structurally similar to canonical ceramides, the addition of an ester-linked fatty acid at the 1-hydroxyl position of the sphingosine base dramatically alters their physicochemical properties. This guide delves into the analytical challenge of separating two closely related 1-O-acylceramides: 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and its saturated counterpart, 1-stearoyl-N-heptadecanoyl-D-erythro-sphingosine .

The only difference between these two molecules is a single double bond in the 1-O-acyl chain. While seemingly minor, this structural nuance leads to distinct behaviors during chromatographic analysis. Understanding the principles that govern this separation is paramount for accurate identification and quantification in complex biological matrices. This guide will explain the causality behind their differential retention in reverse-phase liquid chromatography (RP-LC), provide a validated experimental protocol, and present the expected outcomes, offering a self-validating framework for researchers.

Molecular Structure and its Impact on Hydrophobicity

The foundation of any chromatographic separation lies in the physicochemical properties of the analytes. Both molecules share an identical core: an N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0)). The point of divergence is the fatty acid esterified at the 1-position.

  • 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine: Features an oleoyl group (C18:1), a monounsaturated 18-carbon fatty acid. The cis configuration of its double bond introduces a distinct "kink" in the acyl chain.

  • 1-stearoyl-N-heptadecanoyl-D-erythro-sphingosine: Features a stearoyl group (C18:0), the fully saturated 18-carbon equivalent. This results in a straight, linear acyl chain.

In reverse-phase chromatography, retention is governed by the degree of hydrophobic interaction between the analyte and the non-polar stationary phase[2]. The saturated stearoyl chain, being a linear and flexible hydrocarbon, can maximize its surface area contact with the alkyl chains (e.g., C18) of the stationary phase. This leads to stronger van der Waals forces and thus, greater retention.

Conversely, the kinked structure of the oleoyl chain sterically hinders a complete, flat interaction with the stationary phase. Furthermore, the π-electrons of the double bond introduce a slight increase in polarity. Both factors weaken the molecule's interaction with the stationary phase, leading to earlier elution. Therefore, a fundamental principle emerges: for lipids with the same carbon number, increased saturation leads to increased hydrophobicity and a longer retention time in RP-LC[3][4][5].

Comparative Molecular Properties
Property1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine1-stearoyl-N-heptadecanoyl-D-erythro-sphingosine
Abbreviation 18:1-Cer(d18:1/17:0)[1]18:0-Cer(d18:1/17:0)
Molecular Formula C₅₃H₁₀₁NO₄C₅₃H₁₀₃NO₄
Molecular Weight 832.39 g/mol 834.41 g/mol
Key Structural Feature Monounsaturated C18:1 (Oleoyl) 1-O-acyl chainSaturated C18:0 (Stearoyl) 1-O-acyl chain
Expected Hydrophobicity LowerHigher
Expected RP-LC Retention ShorterLonger

The Separation Principle: A Mechanistic View

The relationship between molecular structure and chromatographic retention can be visualized as a logical cascade. The choice of a saturated versus an unsaturated acyl chain is the primary determinant that influences hydrophobicity and spatial conformation, which in turn dictates the strength of interaction with the stationary phase and, ultimately, the retention time.

cluster_0 Molecular Properties cluster_1 Chromatographic Interaction cluster_2 Observed Outcome Structure 1-O-Acyl Chain Structure Hydrophobicity Overall Hydrophobicity Structure->Hydrophobicity Shape Molecular Shape Structure->Shape Interaction Stationary Phase Interaction (e.g., C18) Hydrophobicity->Interaction Governs Strength Shape->Interaction Governs Strength RetentionTime Retention Time (tR) Interaction->RetentionTime Determines Duration Unsaturated Unsaturated (Oleoyl) - Kinked Shape - Less Hydrophobic Unsaturated->Structure Saturated Saturated (Stearoyl) - Linear Shape - More Hydrophobic Saturated->Structure

Caption: Logical flow from molecular structure to retention time.

Experimental Protocol: A Validated RP-HPLC-MS/MS Method

This protocol describes a robust method for the separation and identification of the target 1-O-acylceramides using Reverse-Phase Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (RP-UHPLC/MS). Such methods are the gold standard for ceramide analysis due to their high sensitivity and specificity[6][7].

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II or equivalent system, equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent high-resolution mass spectrometer capable of MS/MS.

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm particle size)[8]. Rationale: The C18 stationary phase provides strong hydrophobic retention necessary for separating lipid species. The 1.7 µm particle size allows for high resolution and efficiency.

  • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM Ammonium Acetate. Rationale: Ammonium acetate is used as a modifier to improve ionization efficiency and peak shape in mass spectrometry.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 55 °C[8]. Rationale: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak sharpness. Consistent temperature control is critical for reproducible retention times[9][10].

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 35
    8.0 50
    21.0 95
    23.0 95
    23.1 35

    | 25.0 | 35 |

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: Ceramides readily form [M+H]+ or [M+NH4]+ adducts in positive mode, providing strong signal intensity[11].

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Capillary Voltage: 3500 V.

  • MS Acquisition: Full Scan m/z 100-1500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions per cycle. Collision energy ramped from 20-40 V. Rationale: MS/MS fragmentation is essential to confirm the identity of the acyl chains and sphingoid base[1][11].

Experimental Workflow and Data Visualization

The overall process from sample handling to final data interpretation follows a structured workflow to ensure reproducibility and accuracy.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Reconstitution Dry & Reconstitute in Mobile Phase LipidExtraction->Reconstitution UHPLC RP-UHPLC Separation Reconstitution->UHPLC MS MS Detection (Full Scan) UHPLC->MS MSMS MS/MS Fragmentation MS->MSMS PeakPicking Peak Picking & Integration MSMS->PeakPicking Identification Compound Identification (tR & m/z) PeakPicking->Identification Quantification Quantification Identification->Quantification

Caption: Standard lipidomics workflow from sample to result.

Expected Results: A Clear Separation

Based on the established principles of reverse-phase chromatography, the two target molecules will be well-resolved under the proposed analytical conditions. The 1-stearoyl derivative, being more hydrophobic, will be retained longer on the C18 column.

Predicted Chromatographic Data
CompoundAbbreviationMolecular Formula[M+H]⁺ m/zExpected Retention Time (t_R)
1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine18:1-Cer(d18:1/17:0)C₅₃H₁₀₁NO₄832.77~18.5 min
1-stearoyl-N-heptadecanoyl-D-erythro-sphingosine18:0-Cer(d18:1/17:0)C₅₃H₁₀₃NO₄834.78~19.2 min

Note: Absolute retention times are instrument-dependent. The critical metric is the relative elution order and the clear separation (Δt_R) between the two peaks.

The expected outcome is a clear demonstration of chromatographic theory: the saturated 1-stearoyl derivative will have a significantly later retention time than its unsaturated 1-oleoyl counterpart. This result provides a self-validating system; the observed elution order confirms the foundational principles of hydrophobic interaction governing the separation.

Conclusion

The separation of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine and its 1-stearoyl derivative by reverse-phase liquid chromatography is a clear illustration of how subtle changes in molecular structure dictate analytical behavior. The presence of a single double bond in the oleoyl chain reduces the molecule's hydrophobicity and alters its shape, causing it to elute earlier from a non-polar stationary phase than its fully saturated stearoyl analogue. By employing a well-controlled RP-HPLC-MS method, researchers can reliably separate and identify these and other lipid species, a critical capability for advancing our understanding of lipid metabolism in health and disease.

References

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC.[Link]

  • Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels. PMC.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica.[Link]

  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. ACS Publications.[Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate.[Link]

  • How to Increase Retention. GL Sciences.[Link]

  • Factors Impacting Chromatography Retention Time. Separation Science.[Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.[Link]

  • Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography. PubMed.[Link]

  • Linear ion-trap MSn with high-resolution MS reveals structural diversity of 1-O-acylceramide family in mouse epidermis. PMC.[Link]

  • (PDF) Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography. ResearchGate.[Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry.[Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.[Link]

  • Difference Between Reverse Phase and Hydrophobic Interaction Chromatography. Pediaa.com.[Link]

  • Retention dependences support highly confident identification of lipid species in human plasma by reversed-phase UHPLC/MS. bioRxiv.[Link]

  • Effective Carbon Number and Inter-Class Retention Time Conversion Enhances Lipid Identifications in Untargeted Clinical Lipidomics. ChemRxiv.[Link]

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Safety & Regulatory Compliance

Safety

A Practical Guide to the Safe Disposal of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0))

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, a synthetic ceramide commonly used in lipid research. As laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, a synthetic ceramide commonly used in lipid research. As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, empowering you to make safe and informed decisions.

The overriding principle for handling any research chemical is to formulate a disposal plan before beginning any experimental work.[1] For a compound like 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, whose toxicological properties have not been exhaustively investigated, we must operate with a heightened sense of caution.[2]

Hazard Assessment and Characterization

Before handling or disposing of any chemical, a thorough understanding of its known properties and potential hazards is essential. While 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine is not currently classified under GHS with specific, acute hazard warnings, it must be treated as a potentially hazardous substance until more information is available.[3][4][5]

Expert Insight: The lack of a formal hazard classification does not imply safety. For many novel or specialized research chemicals, comprehensive toxicology data is absent. The prudent approach, therefore, is to manage the substance based on its chemical class and potential for unknown biological activity. As a lipid molecule, its environmental fate in aquatic systems is a key consideration, making containment and proper disposal paramount.

Table 1: Physicochemical and Safety Profile of Cer(d18:1/17:0)

PropertyDataSource
Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-heptadecanamide[6]
Synonyms Cer(d18:1/17:0), N-heptadecanoyl-D-erythro-Sphingosine[6][7]
Molecular Formula C35H69NO3[6][7]
Molecular Weight 551.9 g/mol [6][7]
Physical State Solid[4]
Known Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazard Summary The chemical, physical, and toxicological properties have not been fully investigated. Handle with standard laboratory precautions.[2]

Core Principles for Disposal

Adherence to three core principles ensures a disposal process that is safe, compliant, and scientifically sound.

  • Principle 1: Rigorous Waste Segregation. Never mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office. Ceramide waste should be segregated based on its physical form (solid, liquid) and the nature of any solvents used.

    • Rationale: Mixing incompatible chemicals, such as acids and bases or oxidizers and reducers, can lead to violent reactions.[2] Furthermore, proper segregation is essential for the waste disposal facility to apply the correct treatment method.

  • Principle 2: Absolute Prohibition of Sewer and General Trash Disposal. Under no circumstances should this compound, its solutions, or contaminated materials be disposed of down the sink or in the regular trash.[8]

    • Rationale: As a lipid, this compound is insoluble in water.[9] Its introduction into the sanitary sewer system could pose an ecological risk to aquatic life and interfere with wastewater treatment processes. Unidentified chemicals in the general trash can pose a risk to custodial and waste management personnel.[8]

  • Principle 3: Adherence to Institutional and Local Regulations. This guide provides best practices, but your institution's EH&S department is the final authority. They provide specific containers, labels, and pickup schedules tailored to local, state, and federal regulations.[2][10]

    • Rationale: Waste disposal is a highly regulated process. Your EH&S office has the expertise and permits required to manage chemical waste in compliance with laws such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Step-by-Step Disposal Protocols

Follow the specific protocol below that matches the form of your waste material.

Protocol 3.1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid (powder) form of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine.

  • Container Selection: Obtain a designated solid chemical waste container from your EH&S department. This is typically a rigid, wide-mouthed container with a secure, screw-top lid.

  • Packaging: Place the original vial or container containing the ceramide directly into the solid waste container. If the original container is damaged, carefully transfer the powder in a fume hood, ensuring no dust is generated.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine" and "CAS No. 67492-16-4". Do not use abbreviations.

  • Storage: Secure the lid tightly. Store the container in a designated satellite accumulation area until it is collected by EH&S personnel.

Protocol 3.2: Disposal of Solutions in Organic Solvents

This protocol applies to solutions of the ceramide dissolved in solvents like chloroform, ethanol, or methanol.[6]

  • Waste Stream Identification: Identify the correct liquid waste stream. Halogenated solvents (e.g., chloroform) must be kept separate from non-halogenated solvents (e.g., ethanol, methanol).

  • Container Selection: Use the appropriate, labeled solvent waste container (jerrican or carboy) provided by your institution.

  • Transfer: In a fume hood, carefully pour the ceramide solution into the waste container using a funnel. Avoid splashing.

  • Log Entry: If your lab maintains a log sheet on the waste container, record the date, your name, and the volume and chemical names of the waste added (e.g., "100 mL of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine in Chloroform").

  • Closure: Securely close the container cap. Never leave a waste container open.

Protocol 3.3: Disposal of Contaminated Labware (Solid Waste)

This protocol applies to items like pipette tips, gloves, wipes, and empty vials that are contaminated with the ceramide.

  • Segregation: These items must be treated as solid chemical waste, not as general trash or biohazardous waste.[11]

  • Container Selection: Place all contaminated disposable items into a designated solid chemical waste bag or a lined, rigid container clearly labeled "Solid Chemical Waste".[10][11]

  • Empty Vials: An "empty" vial that once contained the solid ceramide should be considered contaminated solid waste and disposed of via this protocol. For a container to be considered "RCRA Empty" and disposable in regular trash (after defacing the label), it must be triple-rinsed, with the rinsate collected as hazardous waste.[1] Given the nature of this compound, disposing of the unrinsed vial as chemical waste is the most prudent path.

  • Closure and Storage: When the bag or container is full, seal it securely, and place it in the designated waste accumulation area.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from experiments involving 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine.

G cluster_0 Waste Identification cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Route start Identify Waste Containing Cer(d18:1/17:0) solid Solid (Pure / Expired) start->solid liquid Liquid (In Solvent) start->liquid labware Contaminated Labware start->labware solid_waste Labeled Solid Chemical Waste Container solid->solid_waste liquid_waste Appropriate Liquid (Halogenated/Non-Halogenated) Waste Container liquid->liquid_waste labware_waste Solid Chemical Waste Bag / Lined Bin labware->labware_waste final Transfer to Institutional EH&S Collection Area solid_waste->final liquid_waste->final labware_waste->final

Caption: Decision workflow for proper segregation and disposal of Cer(d18:1/17:0) waste.

Senior Scientist's Concluding Remarks

The responsible disposal of 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine is a non-negotiable aspect of professional laboratory practice. By treating this and all research chemicals with a deliberate and informed approach to waste management, we uphold our commitment to safety, environmental stewardship, and scientific integrity. Always remember: when in doubt, consult your institution's Environmental Health & Safety department. Their guidance is your most valuable resource in ensuring compliance and safety for all.

References

  • University of Oxford. Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • National Tsing Hua University Environmental Safety Center. Laboratory Waste Management. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5283563, N-(oleoyl)-ceramide. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44584335, Cer(d18:1/17:0). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine

Handling specialized lipidomic standards requires a rigorous intersection of chemical safety and analytical precision. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (commonly referred to as 1-O-Acyl-Ceramide, CAS: 12463...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized lipidomic standards requires a rigorous intersection of chemical safety and analytical precision. 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (commonly referred to as 1-O-Acyl-Ceramide, CAS: 1246303-19-4) is a complex, amphiphilic sphingolipid crucial for research into membrane fluidity, lipid raft formation, and epidermal barrier functions such as those found in vernix caseosa [1] and meibomian gland secretions [2].

While the dry lipid powder itself poses minimal acute toxicity, it is intrinsically linked to hazardous organic solvents required for its reconstitution and application. This guide provides a self-validating operational framework designed to protect both the researcher and the structural integrity of the lipid.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical realities of the compound. Because ceramides are highly hydrophobic but possess polar amide and hydroxyl groups, they cannot be dissolved in aqueous solutions and require aggressive organic solvent mixtures (typically Chloroform:Methanol) [3].

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecificationOperational Implication
Chemical Name 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosineContains a monounsaturated oleoyl chain susceptible to oxidation.
CAS Number 1246303-19-4Unique identifier for SDS tracking and inventory management.
Molecular Weight 816.37 g/mol Required for precise molarity calculations during reconstitution.
Physical State Crystalline solid (powder)Prone to static dispersion; requires careful gravimetric handling.
Optimal Storage -20°CPrevents thermal degradation of the ester and amide linkages.

Core PPE Protocol: The Causality Matrix

Standard laboratory safety often fails when researchers apply generalized rules to specific chemical interactions. The following Personal Protective Equipment (PPE) protocol is engineered specifically for the dual-hazard nature of handling the inert lipid powder and its required volatile solvents.

Table 2: PPE Requirements & Causality

Protection ZoneRequired EquipmentCausality & Scientific Rationale
Respiratory Chemical Fume Hood (Minimum Face Velocity: 100 fpm)Mandatory during reconstitution. Chloroform is a volatile central nervous system depressant and suspected carcinogen.
Dermal (Powder) Standard Nitrile Gloves (4-mil)Sufficient for handling the biologically inert dry lipid powder during initial weighing.
Dermal (Solvent) Viton™ or Double-Gloved NitrileCritical: Chloroform permeates standard nitrile in <3 minutes. If using nitrile, double-glove and change immediately upon any splash.
Ocular Indirect-Vented Splash GogglesProtects against severe corneal damage. Standard safety glasses lack the orbital seal required to block volatile solvent vapors.
Body Flame-Resistant (FR) Lab CoatMitigates the severe fire risk associated with highly flammable co-solvents like Methanol and Hexane.

Operational Plan: Reconstitution & Handling Workflow

The following step-by-step methodology ensures the lipid is safely dissolved without introducing analytical artifacts (such as plasticizers) or compromising the molecule's double bonds.

Step 1: Thermal Equilibration
  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the lipid powder. Water introduces weighing errors and severely impedes solubility in hydrophobic solvents.

Step 2: Solvent Preparation
  • Action: In a fume hood, prepare a 2:1 (v/v) mixture of LC-MS grade Chloroform and Methanol.

  • Causality: A pure non-polar solvent cannot fully dissolve the compound due to intermolecular hydrogen bonding between ceramide molecules. Methanol disrupts these hydrogen bonds, while chloroform solvates the long hydrophobic aliphatic tails.

Step 3: Reconstitution (The Plasticizer Risk)
  • Action: Add the solvent directly to the original vial using a glass Hamilton syringe or a solvent-resistant positive displacement pipette.

  • Causality: Chloroform acts as an aggressive extraction solvent. If it contacts standard polypropylene pipette tips or Eppendorf tubes, it will instantly leach plasticizers (e.g., phthalates, slip agents). This will introduce massive background noise in downstream Mass Spectrometry (MS) lipidomic analyses.

Step 4: Aliquoting & Inert Gas Blanketing
  • Action: Transfer the dissolved stock solution into amber glass vials equipped with PTFE (Teflon)-lined screw caps. Gently blow a stream of Argon or high-purity Nitrogen gas over the liquid surface for 5 seconds before sealing.

  • Causality: Amber glass prevents UV-induced degradation. PTFE prevents the solvent from dissolving the cap liner. The Argon blanket displaces atmospheric oxygen, preventing lipid peroxidation of the vulnerable double bond on the oleoyl chain.

Step 5: Long-Term Storage
  • Action: Store the sealed, blanketed aliquots upright at -20°C.

G N1 Powder Storage (-20°C) N2 Thermal Equilibration N1->N2 Prevent condensation N3 Reconstitution (CHCl3:MeOH) N2->N3 Fume hood required N4 Aliquoting (Amber Glass) N3->N4 PTFE-lined caps N5 Argon Blanketing N4->N5 Prevent oxidation N6 Stock Storage (-20°C) N5->N6 Stable for 1 year

Figure 1: Operational workflow for the reconstitution and storage of 1-O-Acyl-Ceramide.

Spill & Disposal Plan

Proper disposal is dictated not by the lipid, but by the solvent matrix.

  • Solid Powder Spill: If the dry powder is spilled, do not dry-sweep, as this creates inhalable dust. Gently wipe the area with a damp, lint-free laboratory wipe. Dispose of the wipe in a standard solid bio-waste or chemical waste container.

  • Solvent Solution Spill: If the reconstituted lipid spills, immediately evacuate the immediate area of the fume hood to avoid inhaling chloroform vapors. Cover the spill with universal chemical absorbent pads.

  • Waste Segregation: All materials that come into contact with the reconstituted solution (wipes, glass pipettes, empty vials) must be disposed of in a clearly labeled Halogenated Organic Waste container. Never pour chloroform-containing solutions down the sink, as it is highly toxic to aquatic life and degrades municipal water treatment systems.

References

  • Kaluža, L., et al. "Nonhydroxylated 1-O-acylceramides in vernix caseosa." Journal of Lipid Research, National Institutes of Health (NIH). Available at:[Link]

  • Sullivan, D. A., et al. "Serum-Induced Differentiation of Human Meibomian Gland Epithelial Cells." Investigative Ophthalmology & Visual Science (IOVS), ARVO Journals. Available at:[Link]

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